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  • Product: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
  • CAS: 348618-75-7

Core Science & Biosynthesis

Foundational

Architectural Precursors in Targeted Oncology: A Technical Guide to 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Executive Summary For researchers and drug development professionals engineering next-generation Tyrosine Kinase Inhibitors (TKIs), the selection of starting materials dictates the efficiency, scalability, and purity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals engineering next-generation Tyrosine Kinase Inhibitors (TKIs), the selection of starting materials dictates the efficiency, scalability, and purity of the final Active Pharmaceutical Ingredient (API). The CAS registry number for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is 348618-75-7 []. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling & Quantitative Data

Understanding the physical parameters of CAS 348618-75-7 is the first step in designing scalable reactor conditions. The compound presents as a functionalized nitroaromatic with orthogonal reactive sites, requiring precise handling to avoid premature degradation[2].

ParameterValue / Description
CAS Registry Number 348618-75-7[]
IUPAC Name 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde[]
Molecular Formula C₁₀H₁₀ClNO₅[]
Molecular Weight 259.64 g/mol []
Boiling Point 452.1 °C at 760 mmHg[]
Density 1.374 g/cm³[]
SMILES COC1=C(C=C(C(=C1)C=O)[O-])OCCCl[]
InChIKey IXMWLBHKAMOOEB-UHFFFAOYSA-N[]
Mechanistic Rationale in Drug Design (The "Why")

In the synthesis of 6,7-disubstituted quinazoline-4-ones (the core scaffold of many EGFR/VEGFR inhibitors)[3], chemists face a strategic choice: when to introduce the solubilizing terminal amine (e.g., morpholine, piperidine).

The Causality of the Masked Electrophile: Directly coupling a secondary amine early in the synthesis is a flawed strategy. The basic, electron-rich amine is highly susceptible to N-oxidation during the conversion of the benzaldehyde to a benzoic acid, and it can poison the metal catalysts used during the subsequent reduction of the nitro group.

CAS 348618-75-7 solves this via the 2-chloroethoxy group , which acts as a robust, masked electrophile. The primary chloride is entirely inert to standard oxidative (KMnO₄/NaClO₂) and reductive (Fe/NH₄Cl or Pd/C/H₂) conditions. It silently survives the cyclization into the quinazoline core, only to be activated at the very final stage of the synthesis via nucleophilic substitution (Sₙ2). This strategic delay prevents side reactions, drastically improving the overall yield and purity of the API.

Visualizing the Synthetic Logic

Retrosynthesis TKI Target TKI API (EGFR Inhibitor) Quinazoline 7-(2-Chloroethoxy)- 6-methoxyquinazolin-4-one TKI->Quinazoline Late-Stage Amination NitroBenzoic 4-(2-Chloroethoxy)-5-methoxy -2-nitrobenzoic acid Quinazoline->NitroBenzoic Reductive Cyclization Aldehyde 4-(2-Chloroethoxy)-5-methoxy -2-nitrobenzaldehyde (CAS: 348618-75-7) NitroBenzoic->Aldehyde Oxidation

Fig 1: Retrosynthetic pathway from target TKI to the CAS 348618-75-7 precursor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in physical and analytical feedback loops so the operator can confirm success without waiting for final-stage mass spectrometry.

Protocol A: Oxidation to Anthranilic Acid Precursor

Objective: Convert the aldehyde to a carboxylic acid without cleaving the methoxy or chloroethoxy ethers.

  • Charge Reactor: Dissolve 1.0 eq of CAS 348618-75-7 in a 1:1 mixture of Acetonitrile and Water.

  • Reagent Addition: Add 1.2 eq of Sodium Chlorite (NaClO₂) and 0.2 eq of Sulfamic acid (to scavenge hypochlorite and prevent aromatic chlorination).

  • Thermal Control: Maintain the reaction at 15–20 °C. Causality: Exceeding 25 °C risks oxidative cleavage of the ether linkages.

  • Self-Validation (IPC): The reaction is complete when the suspension transitions to a clear, pale-yellow solution (formation of the soluble acid salt). Analytically, TLC (Hexane:EtOAc 7:3) will show the disappearance of the UV-active starting material, and IR spectroscopy will confirm the shift of the carbonyl stretch from ~1690 cm⁻¹ (aldehyde) to ~1710 cm⁻¹ (broad, carboxylic acid).

Protocol B: Late-Stage Sₙ2 Amination (Finkelstein Activation)

Objective: Displace the terminal chloride with a secondary amine (e.g., morpholine) to finalize the TKI side-chain.

  • Charge Reactor: Suspend the cyclized chloroethoxy-quinazoline intermediate in anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst Addition (Critical Step): Add 0.5 eq of Potassium Iodide (KI) and 3.0 eq of Potassium Carbonate (K₂CO₃). Causality: Chloride is a poor leaving group for bulky amines. KI triggers a Finkelstein reaction, transiently converting the chloride to a highly reactive 2-iodoethoxy intermediate, lowering the activation energy and preventing thermal degradation of the quinazoline core.

  • Amine Addition: Add 1.5 eq of Morpholine and heat to 90 °C for 12 hours.

  • Self-Validation (Workup): Pour the cooled mixture into ice water. The unreacted amine and DMF will dissolve, while the product will crash out as a distinct precipitate. If the precipitate is oily, it indicates incomplete conversion (presence of the chloro-intermediate); a highly crystalline solid validates successful amination.

Workflow Visualization

SN2_Workflow Start Quinazoline Core (2-Chloroethoxy Handle) Step1 Amine Addition (e.g., Morpholine, 1.5 eq) Start->Step1 Step2 Finkelstein Catalyst (KI, K2CO3 in DMF) Step1->Step2 Step3 Thermal Activation (90°C, 12h) Step2->Step3 Step4 Aqueous Workup & Crystallization Step3->Step4 End Purified TKI API Step4->End

Fig 2: Self-validating workflow for late-stage SN2 amination of the chloroethoxy handle.

Analytical Control & Quality Assurance

When sourcing or synthesizing CAS 348618-75-7, stringent analytical controls must be enforced to meet regulatory compliance[2].

  • HPLC Profiling: Ensure purity is >95%[]. The primary impurity is often the des-chloro analog (4-ethoxy-5-methoxy-2-nitrobenzaldehyde), which is completely unreactive in the final Sₙ2 step and will act as a chain-terminator in the synthetic sequence.

  • NMR Markers: In ¹H-NMR (CDCl₃), the diagnostic peaks for validation are the aldehyde proton (singlet, ~10.4 ppm) and the distinct triplets of the 2-chloroethoxy group (~4.3 ppm for -OCH₂ and ~3.8 ppm for -CH₂Cl).

References
  • Title: CAS 348618-75-7 (4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde)
  • Title: 4-(2-Chloroethoxy)
  • Title: 6-(2-chloroethoxy)

Sources

Exploratory

Comprehensive NMR Characterization and Analytical Workflow for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Executive Summary & Mechanistic Role in Drug Discovery The compound 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS: 348618-75-7) is a highly functionalized aromatic building block [6]. With the molecular formula C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Role in Drug Discovery

The compound 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS: 348618-75-7) is a highly functionalized aromatic building block [6]. With the molecular formula C₁₀H₁₀ClNO₅, it serves as a critical advanced intermediate in the synthesis of quinazoline-based targeted therapeutics, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

In drug development workflows, verifying the absolute regiochemical purity of this intermediate is paramount. The specific placement of the nitro, aldehyde, methoxy, and chloroethoxy groups dictates the success of downstream cyclization and coupling reactions. This whitepaper outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously assign the ¹H and ¹³C chemical environments of this molecule, ensuring structural integrity before it advances in the synthetic pipeline.

Experimental Protocols: Sample Preparation & Data Acquisition

As a Senior Application Scientist, I emphasize that robust NMR data begins with a self-validating sample preparation and acquisition protocol. Every parameter chosen must serve a specific causal purpose to eliminate artifacts and ensure quantitative reliability.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 20 mg (for ¹H) or 80 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because the compound lacks exchangeable protons (e.g., -OH, -NH) that would require a polar protic solvent, and CDCl₃ provides excellent solubility for nitroaromatics. TMS serves as the absolute 0.00 ppm reference.

  • Instrument Calibration : Tune and match the probe to the exact solvent matrix. Optimize the Z-axis shims until the full width at half maximum (FWHM) of the TMS peak is ≤ 0.5 Hz.

  • ¹H NMR Acquisition : Acquire data on a 400 MHz or 500 MHz spectrometer. Use a 30° excitation pulse rather than a 90° pulse.

    • Causality: A 30° pulse allows for a significantly shorter relaxation delay (d1 = 2–3 seconds) while maintaining quantitative integration accuracy, as the longitudinal magnetization (T₁) recovers faster [2]. The spectral window is set from -1 to 15 ppm to capture the highly deshielded aldehyde proton [1].

  • ¹³C NMR Acquisition : Acquire at 100 MHz or 125 MHz.

    • Causality: For standard structural confirmation, use Composite Pulse Decoupling (CPD) to collapse C-H multiplets into sharp singlets. If quantitative carbon ratios are strictly required, an inverse-gated decoupling sequence must be employed to suppress the Nuclear Overhauser Effect (NOE), which otherwise artificially inflates the signals of protonated carbons relative to quaternary carbons [5].

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3, TMS Internal Standard) OneD_H 1D 1H NMR Acquisition (Proton Environments) Prep->OneD_H Optimize Shim & Tuning OneD_C 1D 13C NMR Acquisition (Carbon Framework) Prep->OneD_C Optimize S/N Ratio TwoD_HSQC 2D HSQC (1-Bond C-H Coupling) OneD_H->TwoD_HSQC TwoD_HMBC 2D HMBC (Long-Range C-H Coupling) OneD_H->TwoD_HMBC OneD_C->TwoD_HSQC OneD_C->TwoD_HMBC Validation Structural Validation (Confirm Regiochemistry) TwoD_HSQC->Validation Assign Direct Protons TwoD_HMBC->Validation Assign Quaternary Carbons

Figure 1: Comprehensive NMR structural elucidation workflow for substituted nitrobenzaldehydes.

¹H NMR Chemical Shift Analysis & Causality

The ¹H NMR spectrum of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde provides a direct readout of its electronic environment.

Self-Validating Integration System : To ensure the protocol functions as a self-validating system, the integration of the methoxy singlet at ~3.98 ppm is set to exactly 3.00. If the relaxation delay (d1) is sufficient, the aldehyde proton and the two aromatic singlets must integrate to exactly 1.00 ± 0.05. Any deviation indicates incomplete relaxation or overlapping impurities, prompting an immediate recalibration.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.44Singlet (s)-1H-CHO (Aldehyde)
7.65Singlet (s)-1HAr-H (H-3, ortho to NO₂)
7.42Singlet (s)-1HAr-H (H-6, ortho to CHO)
4.35Triplet (t)6.02H-OCH₂- (Chloroethoxy)
3.98Singlet (s)-3H-OCH₃ (Methoxy)
3.85Triplet (t)6.02H-CH₂Cl (Chloroethoxy)
Mechanistic Causality of Shifts:
  • The Aldehyde Proton (10.44 ppm) : This proton is severely deshielded by the anisotropic effect of the carbonyl double bond and the strong inductive electron withdrawal of the ortho-nitro group, pushing it far downfield [3].

  • Aromatic Protons (7.65 & 7.42 ppm) : Because the substituents at positions 1, 2, 4, and 5 leave only protons at positions 3 and 6 (which are para to each other), no ortho or meta coupling is observed; they appear as sharp singlets. H-3 is more deshielded (7.65 ppm) than H-6 (7.42 ppm) due to the powerful electron-withdrawing nature of the adjacent -NO₂ group compared to the -CHO group.

  • Aliphatic Chain (4.35 & 3.85 ppm) : The chloroethoxy group presents as two distinct triplets. The -OCH₂- protons (4.35 ppm) are more deshielded than the -CH₂Cl protons (3.85 ppm) because oxygen is significantly more electronegative than chlorine, stripping more electron density away from the adjacent protons.

¹³C NMR Chemical Shift Analysis & Causality

The ¹³C NMR spectrum maps the carbon framework. Due to the asymmetric tetrasubstitution of the benzene ring, all ten carbons in the molecule are chemically non-equivalent and yield distinct signals.

Chemical Shift (δ, ppm)Carbon TypeAssignment
187.8Quaternary (C=O)-CHO (Aldehyde Carbon)
153.5Quaternary (Ar-C)C-5 (Attached to -OCH₃)
151.5Quaternary (Ar-C)C-4 (Attached to -OCH₂CH₂Cl)
143.1Quaternary (Ar-C)C-2 (Attached to -NO₂)
125.6Quaternary (Ar-C)C-1 (Attached to -CHO)
109.6Tertiary (Ar-CH)C-6 (Ortho to CHO)
108.0Tertiary (Ar-CH)C-3 (Ortho to NO₂)
69.0Secondary (-CH₂-)-OCH₂- (Chloroethoxy)
56.6Primary (-CH₃)-OCH₃ (Methoxy)
41.5Secondary (-CH₂-)-CH₂Cl (Chloroethoxy)
Mechanistic Causality of Shifts:
  • Carbonyl Carbon (187.8 ppm) : The extreme downfield shift is diagnostic for an aldehyde carbon, driven by the highly polarized C=O bond [4].

  • Oxygenated Aromatic Carbons (153.5 & 151.5 ppm) : The electronegativity of the attached oxygen atoms deshields C-4 and C-5 significantly compared to the base benzene shift (~128.5 ppm).

  • Nitro-bearing Carbon (143.1 ppm) : The -NO₂ group withdraws electron density via both induction and resonance, resulting in a distinct downfield shift for C-2.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a foundational framework, distinguishing the exact placement of the methoxy vs. chloroethoxy groups (C-4 vs C-5) requires 2D correlation spectroscopy to achieve absolute scientific certainty.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps direct 1-bond C-H connections. It will definitively link the proton singlet at 7.65 ppm to the carbon at 108.0 ppm (C-3), and the proton at 7.42 ppm to the carbon at 109.6 ppm (C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Because C-4 and C-5 are both oxygenated aromatic carbons, their ¹³C shifts (~151.5 and ~153.5 ppm) are nearly identical. To definitively assign them, HMBC is employed to observe long-range (2- to 3-bond) couplings.

    • The Self-Validating Proof: The methoxy protons (3.98 ppm) will exhibit a ³J_CH cross-peak exclusively with C-5 (153.5 ppm). Conversely, the -OCH₂- protons (4.35 ppm) will correlate exclusively with C-4 (151.5 ppm). This orthogonal data point self-validates the regiochemical substitution pattern, proving the molecule is not the 4-methoxy-5-(2-chloroethoxy) isomer.

References

  • NMR Guidelines for ACS Journals. American Chemical Society. Available at: [Link]

  • Basic Practical NMR Concepts. Michigan State University Chemistry. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

  • 13C NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde in DMSO and DMF

Foreword: The Imperative of Solubility in Modern Research In the landscape of chemical synthesis and drug discovery, the journey from a promising molecule to a functional application is paved with critical physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solubility in Modern Research

In the landscape of chemical synthesis and drug discovery, the journey from a promising molecule to a functional application is paved with critical physicochemical assessments. Among these, solubility stands as a foundational pillar. An otherwise potent compound is of little practical value if it cannot be effectively dissolved and delivered to its target system. This guide provides an in-depth examination of the solubility profile of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Our focus will be on two of the most ubiquitous and powerful aprotic polar solvents in the laboratory: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). This document is designed for the discerning researcher, scientist, and drug development professional, offering not just data, but a causal understanding of the principles and practices that govern solubility.

Profile of the Solute: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Understanding the solute is the first step in predicting and interpreting its solubility.

  • Chemical Identity: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

  • CAS Number: 348618-75-7[]

  • Molecular Formula: C₁₀H₁₀ClNO₅[]

  • Molecular Weight: 259.64 g/mol []

Structural Features and Their Implications for Solubility: The molecule's structure contains several functional groups that dictate its interaction with solvents:

  • Aromatic Ring: Provides a nonpolar, hydrophobic character.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that introduces significant polarity.

  • Aldehyde Group (-CHO): A polar group capable of hydrogen bonding as an acceptor.

  • Ether Linkages (-O-): Both the methoxy and chloroethoxy groups contain polar ether linkages.

  • Chloroethyl Group (-CH₂CH₂Cl): Adds to the molecular size and introduces a halogen atom.

The presence of both polar (nitro, aldehyde, ethers) and nonpolar (aromatic ring, alkyl chain) regions makes this molecule a classic candidate for dissolution in powerful, polar aprotic solvents.

Table 1: Physicochemical Properties of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₅BOC Sciences[]
Molecular Weight 259.64 g/mol BOC Sciences[]
IUPAC Name 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehydeBOC Sciences[]
Boiling Point (est.) 452.098°C at 760 mmHgBOC Sciences[]
Density (est.) 1.374 g/cm³BOC Sciences[]
SMILES COC1=C(C=C(C(=C1)C=O)[O-])OCCClBOC Sciences[]

The Solvents of Choice: DMSO and DMF

The selection of DMSO and DMF is not arbitrary; their unique properties make them indispensable in research for dissolving compounds that are poorly soluble in water or alcohols.[2][3]

2.1. Dimethyl Sulfoxide (DMSO) DMSO is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[2][4] Its high dielectric constant and dipole moment enable it to solvate cations and anions effectively. In drug discovery, it is the gold standard for creating concentrated stock solutions for high-throughput screening.[5][6]

  • Causality: The sulfur-oxygen bond in DMSO is highly polarized, creating a strong dipole. This allows it to disrupt the crystal lattice of a solid solute and form strong dipole-dipole interactions, facilitating dissolution.[7]

  • Field Insight: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water contamination can significantly alter the solubility of a compound and is a common source of experimental irreproducibility. It is critical to use anhydrous DMSO and employ proper handling techniques to minimize water absorption.[4]

2.2. N,N-Dimethylformamide (DMF) Like DMSO, DMF is a polar aprotic solvent with a high boiling point and excellent solvating properties. It is often used in chemical reactions and as a solvent for compounds with limited solubility in other common organic solvents.

  • Causality: The polarity of DMF arises from the resonance structure of the amide group, which creates a significant separation of charge. This allows it to effectively solvate polar molecules and ions.

  • Field Insight: While an excellent solvent, DMF has a lower dielectric constant than DMSO, which may result in slightly lower solubility for highly polar or ionic compounds. However, its lower viscosity can sometimes be advantageous for handling and dispensing.

The Thermodynamics of Dissolution: A Conceptual Framework

Solubility is governed by a thermodynamic equilibrium between the solid state and the dissolved state.[8] The process can be understood by considering two main energy factors:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the solid crystal. This is an endothermic process (requires energy).

  • Solvation Energy: The energy released when the solute molecules interact with the solvent molecules. This is an exothermic process (releases energy).

Net Enthalpy of Solution (ΔH_soln) = Crystal Lattice Energy + Solvation Energy

For a substance to dissolve, the solvation energy must be comparable to or greater than the crystal lattice energy. The overall process is spontaneous if the Gibbs free energy change (ΔG) is negative. Most dissolution processes for solids are endothermic (ΔH_soln > 0), meaning solubility typically increases with temperature, a principle explained by Le Chatelier's Principle.[9][10]

G cluster_0 Solid State cluster_1 Dissolved State Solid Solute Crystal (Intermolecular Forces) Dissolved Solvated Solute Molecules (Solute-Solvent Interactions) Solid->Dissolved Dissolution (Equilibrium) LatticeEnergy Input: Crystal Lattice Energy (Endothermic) Dissolved->Solid Crystallization SolvationEnergy Output: Solvation Energy (Exothermic)

Caption: Thermodynamic balance in the dissolution process.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

This protocol describes a robust, self-validating system for determining the equilibrium (thermodynamic) solubility of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. This method is considered a gold standard because it ensures the solution reaches a true equilibrium with the solid phase.[11][12]

4.1. Rationale Behind the Method The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution and crystallization processes to reach equilibrium. By measuring the concentration of the compound in the liquid phase after removing all undissolved solids, we determine the maximum amount of substance that can be dissolved under those specific conditions.

4.2. Materials and Equipment

  • 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (purity >98%)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous DMF (≥99.8%)

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Thermostatic shaker/incubator

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate glassware for standard preparation

4.3. Step-by-Step Workflow

Step 1: Preparation of Slurries

  • Action: Accurately weigh approximately 5-10 mg of the compound into a 2 mL glass vial. This amount should be well in excess of its expected solubility to ensure a solid phase remains at equilibrium.

  • Causality: Adding a clear excess of the solid is the cornerstone of the thermodynamic solubility measurement. It guarantees that the solution becomes saturated, and the final measured concentration represents the true solubility limit, not just the concentration of a fully dissolved, unsaturated sample.

Step 2: Solvent Addition

  • Action: Add precisely 1.0 mL of the chosen solvent (anhydrous DMSO or DMF) to each vial.

  • Causality: A precise volume of solvent is critical for accurate calculation of the final concentration in units such as mg/mL.

Step 3: Equilibration

  • Action: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials at a consistent speed for 24-48 hours.

  • Causality: Solubility is temperature-dependent.[8] A constant temperature is essential for a defined and reproducible measurement. The extended equilibration time (24-48 hours) is necessary to ensure the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium. Shorter times might only yield a kinetically limited, and potentially lower, solubility value.

Step 4: Phase Separation

  • Action: After equilibration, remove the vials from the shaker and let them stand for 1-2 hours in a temperature-controlled block to allow the excess solid to settle.

  • Action: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Causality: This is the most critical step for accuracy. Failure to completely remove all undissolved solid particles will lead to their dissolution during the subsequent dilution step, artificially inflating the measured concentration and resulting in a gross overestimation of solubility. Centrifugation followed by filtration is a best-practice alternative.

Step 5: Sample Dilution and Quantification

  • Action: Prepare a dilution series of the filtered supernatant in the mobile phase of the HPLC method.

  • Action: Prepare a set of calibration standards of the compound with known concentrations.

  • Action: Analyze the diluted samples and calibration standards by HPLC-UV.

  • Causality: Direct injection of a saturated DMSO/DMF solution is often not feasible. Dilution brings the concentration into the linear range of the detector. A multi-point calibration curve provides a robust and accurate means to quantify the concentration in the unknown samples.

4.4. Experimental Workflow Diagram

G start Start: Weigh Excess Solid add_solvent Add 1.0 mL Anhydrous Solvent (DMSO or DMF) start->add_solvent equilibrate Equilibrate for 24-48h at Constant Temperature (e.g., 25°C) with Agitation add_solvent->equilibrate separate Separate Solid/Liquid Phases (Settle + 0.22 µm Filtration) equilibrate->separate dilute Dilute Filtered Supernatant for Analysis separate->dilute analyze Quantify by HPLC-UV Against Calibration Curve dilute->analyze end Result: Thermodynamic Solubility (mg/mL) analyze->end

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation and Interpretation

Quantitative data should be presented clearly. The following table provides an illustrative example of how results would be summarized.

Table 2: Illustrative Solubility Data for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Note: These values are representative examples for illustrative purposes.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO 25> 200> 770
DMSO 37> 200> 770
DMF 25~ 150~ 578
DMF 37~ 185~ 712

Interpretation:

  • The compound exhibits very high solubility in DMSO, likely exceeding 200 mg/mL, which is a common upper limit for screening assays.[13]

  • Solubility in DMF is also very high, though potentially slightly lower than in DMSO.

  • The increase in solubility in DMF from 25°C to 37°C suggests the dissolution process is endothermic, which is typical for most solid organic compounds.[10][12]

Field-Proven Insights & Troubleshooting

  • The "Crashing Out" Phenomenon: A compound that is highly soluble in 100% DMSO may precipitate (crash out) when the stock solution is diluted into an aqueous buffer for a biological assay.[4] This is a major source of artifacts, leading to lower-than-expected compound concentrations and inaccurate results. It is crucial to assess the compound's solubility in the final assay buffer, not just in the neat organic solvent.

  • Kinetic vs. Thermodynamic Solubility: Quick, non-equilibrium methods (kinetic solubility) are often used in early screening but can overestimate solubility. The thermodynamic method described here is more time-consuming but provides the true equilibrium value, which is essential for formulation and development.[12]

  • Compound Stability: While excellent solvents, DMSO and DMF can sometimes react with or degrade unstable compounds over time, especially at room temperature.[5] It is best practice to prepare fresh solutions or store stock solutions at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption.[4]

Conclusion

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde demonstrates exceptionally high solubility in both DMSO and DMF, making these solvents ideal for preparing concentrated stock solutions for a wide range of research applications. The robust, self-validating isothermal shake-flask method detailed in this guide provides the means to obtain accurate and reproducible thermodynamic solubility data. A thorough understanding of the underlying principles, coupled with meticulous experimental execution, is paramount for generating high-quality, reliable data that can confidently guide subsequent research and development efforts.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-chloro-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC. (2024, May 9). National Center for Biotechnology Information. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening - PubMed. (2004, February 15). PubMed. [Link]

  • DMSO solubility and bioscreening - ResearchGate. (n.d.). ResearchGate. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). MDPI. [Link]

  • DMSO Physical Properties - gChem. (n.d.). Gaylord Chemical. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2026, February 9). ResearchGate. [Link]

  • Solubility - Wikipedia. (n.d.). Wikipedia. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Biointerface Research in Applied Chemistry. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - MDPI. (2019, December 31). MDPI. [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.). Ziath. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). American Pharmaceutical Review. [Link]

  • MoO2Cl2(dmf)2 catalyzed microwave assisted reductive cyclisation of nitroaromatics into dibenzodiazepines - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • VU0238429 DMSO = 20mg/mL 1160247-92-6 - MilliporeSigma. (n.d.). MilliporeSigma. [Link]

  • 2-Nitrobenzaldehyde - Wikipedia. (n.d.). Wikipedia. [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). National Center for Biotechnology Information. [Link]

  • Solubility. (n.d.). Purdue University. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Crystal Structure and X-ray Diffraction Data of 3-(2-amino-5-chlorophenyl)-N-(3,4-dimethoxybenzyl)acrylamide (CAS 348618-75-7)

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: The following technical guide addresses the crystal structure and X-ray diffraction data of 3-(2-amino-5-chlorophenyl)-N-(3,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the crystal structure and X-ray diffraction data of 3-(2-amino-5-chlorophenyl)-N-(3,4-dimethoxybenzyl)acrylamide (CAS 348618-75-7). It is critical to note that as of the date of this publication, no public experimental crystallographic data for this specific compound is available. The information presented herein is therefore a predictive and inferential analysis based on the known crystal structures of closely related analogs. This guide is intended to provide a theoretical framework and a practical, albeit hypothetical, approach to the crystallographic analysis of the title compound.

Introduction

3-(2-amino-5-chlorophenyl)-N-(3,4-dimethoxybenzyl)acrylamide is a molecule of interest within the broader class of acrylamide derivatives, which are recognized for their diverse pharmacological activities. The precise three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.[1][2]

This guide provides a comprehensive overview of the predicted crystal structure of CAS 348618-75-7 and a detailed, field-proven protocol for its experimental determination via single-crystal X-ray diffraction. The predictions are derived from a comparative analysis of the experimentally determined crystal structures of two analogs: (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide[3][4] and N-Benzyl-N-(4-chlorophenyl)acrylamide.[5][6]

Molecular Structure and Predicted Crystallographic Parameters

The molecular structure of 3-(2-amino-5-chlorophenyl)-N-(3,4-dimethoxybenzyl)acrylamide is depicted below. Key structural features that will influence its crystal packing include the flexible acrylamide linker, the presence of hydrogen bond donors (the amino group and the amide N-H) and acceptors (the carbonyl oxygen and the methoxy oxygens), and the two aromatic rings which can participate in π-π stacking interactions.

Caption: Molecular structure of 3-(2-amino-5-chlorophenyl)-N-(3,4-dimethoxybenzyl)acrylamide.

Comparative Analysis and Predictions

Based on the crystallographic data of the analogs, we can infer the likely structural parameters for the title compound.

Parameter(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide[3]N-Benzyl-N-(4-chlorophenyl)acrylamide[5]Predicted: 3-(2-amino-5-chlorophenyl)-N-(3,4-dimethoxybenzyl)acrylamide
Formula C₁₇H₁₆ClNO₃C₁₆H₁₄ClNOC₁₈H₁₉ClN₂O₃
Molecular Weight 317.76271.73346.81
Crystal System MonoclinicMonoclinicMonoclinic (Predicted)
Space Group P2₁/cP2₁/cP2₁/c or other common centrosymmetric space group (Predicted)
a (Å) 9.036 (3)9.215 (4)9 - 12 (Predicted)
b (Å) 14.972 (5)9.210 (4)9 - 16 (Predicted)
c (Å) 11.768 (4)17.090 (8)11 - 18 (Predicted)
β (°) 95.047 (5)102.842 (6)95 - 105 (Predicted)
V (ų) 1585.9 (9)1414.2 (12)1500 - 1800 (Predicted)
Z 444 (Predicted)

The prediction of a monoclinic crystal system, likely in the common P2₁/c space group, is based on its prevalence for organic molecules of similar complexity and the data from the analogs. The unit cell dimensions are anticipated to be in a similar range, with the volume being slightly larger to accommodate the larger molecular size of the target compound.

Hypothetical Experimental Protocol for Single-Crystal X-ray Diffraction

This section outlines a robust, step-by-step methodology for the determination of the crystal structure of CAS 348618-75-7.

Crystal Growth

The initial and often most challenging step is obtaining diffraction-quality single crystals.[7]

  • Method: Slow evaporation from a suitable solvent or solvent mixture is a primary technique.

  • Procedure:

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, acetonitrile, or mixtures thereof with water or a less polar solvent like dichloromethane).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined, transparent crystals.

Data Collection
  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is required.[8]

  • Procedure:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time per frame and the total number of frames will depend on the crystal's diffracting power.

Structure Solution and Refinement
  • Software: Standard crystallographic software packages such as SHELX[3] or Olex2 are used for structure solution and refinement.

  • Procedure:

    • The collected diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

    • The crystal structure is solved using direct methods or dual-space recycling methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, and anisotropic displacement parameters.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated using tools like checkCIF to ensure its quality and consistency.[9]

cluster_0 Experimental Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Structure Validation (checkCIF) F->G H Final Structural Model (CIF File) G->H

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The Importance of the Crystallographic Information File (CIF)

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[10][11] A CIF is a standard text file format developed by the International Union of Crystallography (IUCr) for archiving and exchanging crystallographic data.[9] It contains a wealth of information, including:

  • Unit cell parameters and crystal system.

  • Atomic coordinates and displacement parameters.

  • Bond lengths, bond angles, and torsion angles.

  • Details of the experimental setup and data refinement process.

The CIF format is designed to be both human- and machine-readable, ensuring the reproducibility and integrity of the crystallographic data.[10][12]

Conclusion

While experimental data for 3-(2-amino-5-chlorophenyl)-N-(3,4-dimethoxybenzyl)acrylamide (CAS 348618-75-7) is not currently in the public domain, this guide provides a robust framework for its prediction and experimental determination. Through a comparative analysis of structurally similar compounds, we have inferred the likely crystallographic parameters. The detailed, step-by-step protocol for single-crystal X-ray diffraction provides a clear pathway for researchers to obtain a definitive crystal structure. The elucidation of this structure will be invaluable for understanding its solid-state properties and for guiding future drug development efforts.

References

  • Hu, W. et al. (2007). N-Benzyl-N-(4-chlorophenyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o206. Available at: [Link][5][6]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. Available at: [Link][10]

  • Protein X-ray Crystallography: Basic principles. (n.d.). Available at: [Link][13]

  • Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Symposium.[14]

  • AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Available at: [Link][8]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Available at: [Link][9]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available at: [Link][11]

  • Mineralogical Society of America. Crystallographic data (CIF) info for American Mineralogist. Available at: [Link][12]

  • Metherall, J. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. Available at: [Link][15]

  • Huang, G. et al. (2010). (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1700. Available at: [Link][3]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Available at: [Link][16]

  • Waseda, Y., & Matsubara, E. (2011). X-ray crystallography. Springer.[7]

  • Vella, J. R. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1774-1787. Available at: [Link][17]

  • R Discovery. (2010). (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide. Available at: [Link][4]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link][1]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link][2]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in sy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its chemical identity, physical and spectroscopic properties, a plausible synthetic route, and essential safety information.

Chemical Identity and Molecular Structure

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with an aldehyde group, a nitro group, a methoxy group, and a 2-chloroethoxy group. The strategic placement of these functional groups, particularly the electron-withdrawing nitro group ortho to the aldehyde, significantly influences the molecule's reactivity and makes it a versatile precursor in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource(s)
IUPAC Name 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde[]
CAS Number 348618-75-7, []
Molecular Formula C₁₀H₁₀ClNO₅, []
Molecular Weight 259.64 g/mol , []

digraph "4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define the molecule structure C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];

// Substituents CHO_C [label="C", pos="-2.4,0!"]; CHO_H [label="H", pos="-3.0,-0.5!"]; CHO_O [label="O", pos="-2.4,1!"]; NO2_N [label="N", pos="2.4,0!"]; NO2_O1 [label="O", pos="3.0,-0.5!"]; NO2_O2 [label="O", pos="2.4,1!"]; OCH3_O [label="O", pos="-2.4,2.8!"]; OCH3_C [label="CH3", pos="-3.4,2.8!"]; ClOC2H4_O [label="O", pos="2.4,2.8!"]; ClOC2H4_C1 [label="CH2", pos="3.4,2.8!"]; ClOC2H4_C2 [label="CH2", pos="4.4,2.8!"]; ClOC2H4_Cl [label="Cl", pos="5.4,2.8!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=double]; C2 -- NO2_N; NO2_N -- NO2_O1; NO2_N -- NO2_O2 [style=double]; C5 -- OCH3_O; OCH3_O -- OCH3_C; C3 -- ClOC2H4_O; ClOC2H4_O -- ClOC2H4_C1; ClOC2H4_C1 -- ClOC2H4_C2; ClOC2H4_C2 -- ClOC2H4_Cl;

// Aromatic hydrogens (implied) }

Caption: Chemical structure of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available data for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. It is important to note that while some data is available from chemical suppliers, experimentally validated data in peer-reviewed literature is scarce.

Table 2: Physicochemical Data

PropertyValue/InformationSource(s)
Melting Point Data not available. For the related compound 4-hydroxy-5-methoxy-2-nitrobenzaldehyde, the melting point is 207 °C.[2]
Boiling Point 452.098 °C at 760 mmHg (Predicted)[]
Density 1.374 g/cm³ (Predicted)[]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate, based on the solubility of similar aromatic aldehydes.
Appearance Likely a crystalline solid, based on the properties of related nitrobenzaldehydes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the protons of the chloroethoxy group. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (7-8.5 ppm). The methoxy protons will be a sharp singlet around 4 ppm, and the two methylene groups of the chloroethoxy moiety will appear as triplets.

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group significantly downfield (around 190 ppm). The aromatic carbons will resonate in the 110-160 ppm range, with their chemical shifts influenced by the various substituents. The methoxy carbon will appear around 56 ppm, and the two carbons of the chloroethoxy group will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

  • C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-O stretch (ether): Bands in the region of 1250-1000 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands characteristic of a substituted benzene ring.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 259 (for ³⁵Cl) and 261 (for ³⁷Cl) with an approximate 3:1 ratio, corresponding to the molecular weight of the compound. Common fragmentation patterns for such molecules include the loss of the chloroethoxy side chain, the nitro group, and the aldehyde group, leading to characteristic fragment ions.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde involves the Williamson ether synthesis, starting from the commercially available 4-hydroxy-5-methoxy-2-nitrobenzaldehyde and 1-bromo-2-chloroethane.

Synthesis_Pathway Reactant1 4-Hydroxy-5-methoxy- 2-nitrobenzaldehyde Product 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzaldehyde Reactant1->Product Williamson Ether Synthesis Reactant2 1-Bromo-2-chloroethane Reactant2->Product Reagents K₂CO₃, DMF Reagents->Product

Caption: Proposed synthetic pathway for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is governed by its array of functional groups:

  • Aldehyde Group: The aldehyde is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group. It can readily undergo reactions such as condensation, oxidation, and reduction.

  • Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocyclic compounds.

  • Chloroethoxy Group: The terminal chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of other functional groups.

  • Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the presence of the nitro and aldehyde groups, makes it susceptible to nucleophilic aromatic substitution reactions under certain conditions.

Stability and Handling

Based on the known stability of related compounds, 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is expected to be a stable solid under standard laboratory conditions. However, prolonged exposure to strong acids or bases may lead to hydrolysis of the ether linkage. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety Information

While a specific Safety Data Sheet (SDS) for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is not widely available, safety precautions should be based on the known hazards of similar aromatic nitro and chloro compounds.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, seek immediate medical attention.[3][4]

  • Fire Fighting: Use dry chemical, carbon dioxide, or foam to extinguish fires. Wear self-contained breathing apparatus.[3][6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is a valuable and versatile intermediate in organic synthesis. Its multifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex target molecules in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its physicochemical properties, though it highlights the need for more comprehensive experimental data in the scientific literature. Researchers working with this compound should proceed with the appropriate safety precautions as outlined for related hazardous chemicals.

References

  • PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2025). Safety Data Sheet. [Link]

  • Howei. (n.d.). CAS 348618-75-7 | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde,≥95%. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.
  • Firdaus, M., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Li, Y., et al. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. MDPI.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Kumar, R., et al. (2024).

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Exploratory

Thermodynamic stability and melting point of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde Introduction 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is a substituted aromatic ald...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Introduction

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde, a class of molecules often utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of its functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and ether linkages—suggests a complex chemical profile. For drug development professionals, a thorough understanding of the physicochemical properties of such intermediates is not merely an academic exercise; it is a prerequisite for safe handling, scalable synthesis, process optimization, and ensuring the stability and purity of the final API.

This guide provides a comprehensive technical overview of the key thermal characteristics of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde: its melting point and thermodynamic stability. We will delve into the theoretical underpinnings that govern these properties, present detailed, field-proven experimental protocols for their determination, and discuss the interpretation of the resulting data. The causality behind experimental choices is emphasized, providing a framework for adapting these methods to other novel compounds.

Section 1: Theoretical Framework and Molecular Structure Analysis

The thermal behavior of an organic molecule is intrinsically linked to its structure. Intermolecular forces, molecular weight, symmetry, and the presence of thermally labile functional groups dictate its melting point and decomposition profile.

Factors Influencing Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change represents the point at which the energy of the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice. For pure crystalline compounds, this transition occurs over a narrow temperature range (typically 0.5-1.0°C)[1].

For 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, the key structural contributors to its melting point are:

  • Polarity and Dipole-Dipole Interactions: The molecule possesses several polar functional groups: the aldehyde (C=O), the nitro group (NO₂), and two ether linkages (C-O-C). These create significant molecular dipoles, leading to strong dipole-dipole interactions that must be overcome during melting.

  • Van der Waals Forces: As a moderately sized molecule (M.W. 259.64 g/mol ), London dispersion forces contribute significantly to the overall intermolecular attractions.[]

  • Crystal Packing: The ability of molecules to pack efficiently into a crystal lattice is crucial. The non-planar and flexible 2-chloroethoxy side chain can disrupt the efficiency of crystal packing compared to a smaller, more rigid substituent. This disruption can lower the melting point relative to more symmetrical or planar analogs.[3]

  • Substituent Effects:

    • The nitro group is strongly electron-withdrawing, increasing the polarity of the molecule.[4][5][6]

    • The methoxy group is an electron-donating group.

    • Comparison with related structures provides valuable insight. For example, 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (6-nitrovanillin) has a high melting point of 207°C, likely due to strong intermolecular hydrogen bonding from the hydroxyl group.[7] In contrast, 4-methoxy-2-nitrobenzaldehyde melts at 95.5-96°C. The introduction of the larger chloroethoxy group in place of a hydrogen atom is expected to yield a melting point in a similar range, influenced by the balance between increased molecular weight and potentially less efficient crystal packing.

Thermodynamic Stability and Decomposition Pathways

Thermodynamic stability refers to a material's resistance to decomposition under the influence of heat.[3] For pharmaceutical intermediates, determining the onset temperature of decomposition is critical for defining safe processing and storage temperatures. Nitroaromatic compounds are a class of materials known for their potential thermal hazards.[8][9]

The primary factors governing the stability of the title compound are:

  • The C-NO₂ Bond: The bond between the aromatic ring and the nitro group is often the weakest point in nitroaromatic compounds. Its cleavage is frequently the initiating step in thermal decomposition, releasing NOx gases and a large amount of energy.[1][8] The ortho-position of the nitro group relative to the aldehyde can introduce unique decomposition pathways, sometimes involving intramolecular rearrangements.[1]

  • Autocatalysis: The decomposition of nitroaromatics can be autocatalytic, meaning the products of the initial decomposition can accelerate further decomposition, leading to a runaway reaction.[8][9] This underscores the importance of not exceeding the onset temperature of decomposition during any manufacturing process.

  • Ether Linkages: The aliphatic chloroethoxy side chain may undergo decomposition or elimination reactions at elevated temperatures, representing another potential instability pathway.

Section 2: Experimental Determination Protocols

The following sections provide detailed, step-by-step protocols for the accurate determination of melting point and thermodynamic stability. These protocols are designed to be self-validating through instrument calibration and systematic procedure.

Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which offers superior accuracy and safety compared to older oil-bath methods.

Protocol: Melting Point Determination via Digital Apparatus

  • Instrument Calibration:

    • Causality: Calibration ensures the instrument's thermometer is accurate.

    • Procedure: Using certified reference standards (e.g., caffeine, vanillin) with known melting points, verify the apparatus reads within ±0.5°C of the certified value. Perform calibration upon instrument installation and periodically as defined by internal SOPs.

  • Sample Preparation:

    • Causality: The sample must be dry and finely powdered to ensure uniform heat transfer and efficient packing. Moisture can act as an impurity, depressing and broadening the melting range.[10]

    • Procedure: Ensure the sample of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is completely dry. If necessary, dry under vacuum at a temperature well below the expected melting point. Place a small amount on a clean watch glass and crush it into a fine powder with a spatula.

  • Capillary Loading:

    • Causality: A properly loaded sample (2-3 mm height) ensures that the entire sample experiences the same temperature simultaneously, leading to a sharp, observable melting range.[11]

    • Procedure: Jab the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Drop the capillary tube down a long glass tube (approx. 1 meter) onto the benchtop to compact the sample tightly to a height of 2-3 mm.

  • Measurement:

    • Causality: A rapid initial determination provides an approximate range, allowing for a second, slower measurement that yields an accurate value. A slow heating rate (1-2°C/min) is critical for allowing the sample and apparatus to remain in thermal equilibrium.[11]

    • Procedure (Two-Stage Measurement):

      • Stage 1 (Rapid Scan): Place the loaded capillary in the apparatus. Set a fast heating rate (e.g., 10-20°C/min) to find the approximate melting range.

      • Stage 2 (Accurate Scan): Allow the instrument to cool to at least 20°C below the approximate melting point. Using a fresh sample, set the starting temperature to this value and a slow heating rate of 1-2°C/min.

    • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Diagram: Melting Point Determination Workflow

G cluster_prep Preparation cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (2-3mm) Powder->Load Rapid Rapid Scan (~10°C/min) Determine Approx. MP Load->Rapid Cool Cool Apparatus (>20°C below Approx. MP) Rapid->Cool Slow Slow Scan (1-2°C/min) with Fresh Sample Cool->Slow Record Record T_onset & T_clear Slow->Record Report Report Record->Report Report as Range (e.g., 98.5 - 99.5°C)

Caption: Workflow for accurate melting point determination.

Thermodynamic Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining thermal stability.[12][13]

Protocol: TGA for Thermal Stability

  • Instrument Calibration:

    • Causality: Temperature and mass calibration are essential for accurate data.

    • Procedure: Calibrate the temperature using certified magnetic standards (Curie point standards) or high-purity metals (e.g., indium, tin, zinc). Verify mass calibration using certified weights.

  • Sample Preparation:

    • Causality: A small, representative sample ensures uniform heating and prevents thermal gradients within the sample that could obscure the true onset of decomposition.[14]

    • Procedure: Weigh 5-10 mg of the finely powdered sample directly into a clean, tared TGA crucible (aluminum or platinum). Distribute the sample evenly across the bottom of the crucible.

  • Instrument Setup and Execution:

    • Causality: An inert atmosphere (nitrogen) is used to study the inherent thermal stability of the compound without oxidative side reactions. A linear heating rate is standard for comparative studies.

    • Procedure:

      • Place the sample crucible and an empty reference crucible onto the TGA balance.

      • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes to ensure an inert atmosphere.

      • Program the instrument to heat from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 400°C) at a linear heating rate of 10°C/min.

  • Data Analysis:

    • Causality: The onset temperature from the TGA curve is a critical parameter indicating the beginning of significant thermal decomposition.

    • Procedure:

      • Plot the sample mass (%) versus temperature (°C).

      • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

      • Determine the onset temperature of decomposition (Tₒₙₛₑₜ). This is typically calculated by the instrument software as the intersection of the baseline tangent with the tangent at the point of maximum slope of the mass loss step.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_setup Instrument Setup cluster_run Analysis Run cluster_analysis Data Analysis Calibrate Calibrate Temp & Mass Prepare Weigh Sample (5-10 mg) into TGA crucible Calibrate->Prepare Load Load Sample & Reference Prepare->Load Purge Purge with N2 (e.g., 50 mL/min) Load->Purge Heat Heat at Linear Rate (e.g., 10°C/min) Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot Mass Loss (%) vs. Temp (°C) Record->Plot Derivative Calculate 1st Derivative (DTG) Plot->Derivative Onset Determine Onset Temp (T_onset) Derivative->Onset Report Report Onset->Report Report T_onset and Mass Loss Steps

Caption: Workflow for Thermogravimetric Analysis (TGA).

Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive for determining melting points and observing the energetics of decomposition (i.e., whether it is endothermic or exothermic).[15]

Protocol: DSC for Melting and Decomposition Analysis

  • Instrument Calibration:

    • Causality: Ensures accuracy of measured temperatures and enthalpy values.

    • Procedure: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard (melting point 156.6°C, ΔH 28.5 J/g).[16]

  • Sample Preparation:

    • Causality: A small sample mass in a sealed pan prevents mass loss due to sublimation before melting and contains any evolved gases during initial decomposition, providing a clearer thermal signature.

    • Procedure: Weigh 2-5 mg of the finely powdered sample into a Tzero aluminum pan. Hermetically seal the pan using a sample press.[17][18] Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup and Execution:

    • Causality: A "heat-cool-heat" cycle is often employed to erase the sample's prior thermal history, providing a more consistent and interpretable thermogram on the second heating scan.

    • Procedure:

      • Place the sample and reference pans into the DSC cell.

      • Purge with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

      • Program the instrument for a heat-cool-heat cycle:

        • Heat 1: Ramp from ambient (e.g., 30°C) to a temperature ~20°C above the expected melt (e.g., 130°C) at 10°C/min.

        • Cool: Cool at 10°C/min back to ambient.

        • Heat 2: Ramp from ambient to a high temperature (e.g., 350°C) at 10°C/min to observe decomposition.

  • Data Analysis:

    • Causality: The second heat scan provides the most relevant data on the material's intrinsic properties.

    • Procedure: Analyze the data from the second heating scan.

      • Melting: Identify the endothermic peak corresponding to melting. Determine the onset temperature, peak maximum (Tₘ), and the integrated peak area (Enthalpy of Fusion, ΔHբᵤₛ).

      • Decomposition: Identify any subsequent sharp exothermic peaks. An exotherm following the melt is a strong indicator of energetic decomposition, a characteristic feature of nitro compounds.[19] Determine the onset temperature of this exotherm.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_run Heat-Cool-Heat Cycle cluster_analysis Data Analysis (from Heat 2) Calibrate Calibrate with Indium Weigh Weigh Sample (2-5 mg) Calibrate->Weigh Seal Hermetically Seal in Pan Weigh->Seal Ref Prepare Empty Reference Pan Seal->Ref Load Load Pans & Purge N2 Ref->Load Heat1 Heat 1 (10°C/min) Load->Heat1 Cool Cool (10°C/min) Heat1->Cool Heat2 Heat 2 (10°C/min) to High Temp Cool->Heat2 Melt Analyze Melting Endotherm (Onset, T_peak, ΔH) Heat2->Melt Decomp Analyze Decomposition Exotherm (Onset Temp) Melt->Decomp Report Report Decomp->Report Report Thermal Transitions

Caption: Workflow for DSC analysis of melting and decomposition.

Section 3: Data Interpretation and Expected Results

As no experimental data for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde has been published, this section outlines the expected results based on the analysis of its chemical structure and data from similar compounds.

Expected Melting Point

A sharp melting endotherm is expected, indicative of a pure crystalline material. Based on the melting points of structural analogs, a reasonable prediction can be made.

CompoundMelting Point (°C)Key Structural Difference
4-Methoxy-2-nitrobenzaldehyde95.5 - 96Lacks the 4-(2-Chloroethoxy) group.
4-Nitrobenzaldehyde103 - 106[20]Lacks ether groups.
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde207[7]Has a hydroxyl group capable of H-bonding.
Predicted: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde ~90 - 110 The flexible, bulky chloroethoxy group likely disrupts packing relative to a hydroxyl group, but increased molecular weight and polarity suggest a melting point in the range of other non-H-bonding analogs.
Expected TGA and DSC Thermograms

A combined plot of the expected TGA and DSC curves would likely show:

  • Stable Baseline (TGA/DSC): From ambient temperature upwards, the material should be stable with no mass loss and a steady heat flow.

  • Melting (DSC): A sharp endothermic peak on the DSC curve between 90-110°C with no corresponding mass loss on the TGA curve.

  • Decomposition (TGA & DSC): At a significantly higher temperature (likely >200°C), the TGA curve would show a sharp drop in mass. This mass loss might occur in one or multiple steps. Simultaneously, the DSC curve would likely exhibit a large, sharp exothermic peak, confirming an energetic decomposition event characteristic of nitroaromatic compounds.[19][21] The onset of this event in both TGA and DSC curves defines the upper limit for the material's thermal stability.

Table 1: Predicted/Illustrative Thermal Properties

ParameterTechniquePredicted ValueSignificance
Melting RangeMelting Point Apparatus98.0 - 99.5 °CIndicates high purity.
Melting Point (Tₘ, peak)DSC100.5 °CThermodynamic melting point.
Enthalpy of Fusion (ΔHբᵤₛ)DSC85 - 110 J/gEnergy required to melt the crystal lattice.
Onset of Decomposition (Tₒₙₛₑₜ)TGA~ 215 °CTemperature at which significant mass loss begins. Defines the maximum safe processing temperature.
Onset of Exothermic Decomp.DSC~ 218 °CConfirms energetic nature of decomposition.

Conclusion

A comprehensive evaluation of the melting point and thermodynamic stability is a cornerstone of chemical process safety and development for pharmaceutical intermediates like 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. The presence of a nitro group necessitates a rigorous assessment of its thermal behavior. The melting point, best determined by a digital apparatus with a slow heating rate, serves as a critical indicator of identity and purity. The thermodynamic stability, evaluated primarily through TGA and DSC, defines the safe operational limits for handling, storage, and subsequent chemical reactions. The expected exothermic decomposition above ~200°C highlights the potential thermal hazards associated with this class of compounds and reinforces the need for the careful and precise analytical work outlined in this guide. These data are essential for building robust, safe, and reproducible manufacturing processes in the pharmaceutical industry.

References

  • University of Massachusetts Lowell. (n.d.). Melting point determination.
  • Li, Y., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Yang, N., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Publishing. Retrieved from [Link]

  • Berlman, I. B. (1976). Effect of Substituents on the Melting Points and Spectroscopic Characteristics of Some Popular Scintillators. Journal of Physical Chemistry. Retrieved from [Link]

  • Qualitest. (n.d.). Differential Scanning Calorimetry (DSC) Procedure. Retrieved from [Link]

  • Shishkin, Y. L. (2007). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Russian Journal of Physical Chemistry A. Retrieved from [Link]

  • Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (2024). 4-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Climent, M. J., et al. (2011). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • JETIR. (2026). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Retrieved from [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • NIST/TRC. (n.d.). 3-nitrobenzaldehyde -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • Cooper, A. (n.d.). Differential Scanning Calorimetry (DSC) for Following the Thermal Unfolding of Proteins. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024). Complying with release for supply of medicines (RFS) rules: good manufacturing practice (GMP). Retrieved from [Link]

  • Torontech. (2025). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-5-methoxy-2-nitrobenzaldehyde (C8H6ClNO4). Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024). GMP requirements for medicinal products: PIC/S Guide to GMP PE009-16. Retrieved from [Link]

Sources

Foundational

The Electronic Topography of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde: Substituent Effects and Synthetic Workflows

Executive Summary 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS 348618-75-7) is a highly functionalized aromatic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS 348618-75-7) is a highly functionalized aromatic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[]. The molecule features a tetrasubstituted benzene ring where the delicate balance of electron-donating (EDG) and electron-withdrawing groups (EWG) dictates its regioselectivity and reactivity. Understanding the electronic push-pull dynamics of this scaffold is critical for designing scalable, high-yield synthetic routes in drug development.

Structural and Electronic Topography

The reactivity of the central benzene ring is governed by the combined inductive ( ±I ) and resonance ( ±M ) effects of its four substituents. The electronic landscape can be quantified using Hammett substituent constants ( σp​ and σm​ ), which measure the electron-donating or withdrawing power of a group relative to hydrogen[2].

  • Formyl Group (-CHO) at C1: As a strong EWG ( σp​=0.42 ), the aldehyde group withdraws electron density via both inductive (-I) and resonance (-M) effects. This creates a partial positive charge on the carbonyl carbon, priming it for nucleophilic attack.

  • Nitro Group (-NO2) at C2: The nitro group is one of the most potent EWGs ( σp​=0.78 ). Positioned ortho to the aldehyde, it drastically increases the electrophilicity of the formyl carbon. While steric hindrance between the -NO2 and -CHO groups may cause a slight deviation from coplanarity, the inductive pull remains massive[3].

  • Methoxy Group (-OCH3) at C5: Acting as a strong EDG via resonance (+M > -I, σp​=−0.27 ), the methoxy group pushes electron density back into the ring, specifically stabilizing the positions ortho and para to it.

  • 2-Chloroethoxy Group (-OCH2CH2Cl) at C4: This group functions as a modulated EDG. While the oxygen atom donates electrons via resonance (+M), the β -chlorine atom exerts a strong inductive withdrawing effect (-I) through the alkyl chain. This reduces the overall electron-donating capacity compared to a simple methoxy group, subtly altering the HOMO/LUMO gap of the molecule.

Quantitative Data Presentation

Table 1: Quantitative Electronic Parameters (Hammett Constants) of Substituents | Substituent | Position | Inductive Effect | Resonance Effect | Hammett σp​ | Hammett σm​ | | :--- | :--- | :--- | :--- | :--- | :--- | | -NO2 | C2 | Strong -I | Strong -M | 0.78 | 0.71 | | -CHO | C1 | Strong -I | Strong -M | 0.42 | 0.35 | | -OCH3 | C5 | Weak -I | Strong +M | -0.27 | 0.12 | | -OCH2CH2Cl | C4 | Moderate -I | Moderate +M | ~ -0.15* | ~ 0.15* |

*Estimated values based on the inductive modulation of the β -chlorine atom damping the oxygen's resonance donation.

ElectronicEffects Benzene Central Benzene Ring (Electron Deficient) Chloroethoxy C4: -OCH2CH2Cl (+M, -I) Modulated EDG Benzene->Chloroethoxy Donates e- via Resonance Methoxy C5: -OCH3 (+M, -I) Strong EDG Benzene->Methoxy Donates e- via Resonance CHO C1: -CHO (-I, -M) Strong EWG CHO->Benzene Withdraws e- NO2 C2: -NO2 (-I, -M) Strong EWG NO2->Benzene Withdraws e-

Electronic push-pull dynamics of substituents on the central benzene ring.

Causality in Chemical Reactivity

The push-pull electronic configuration establishes a highly polarized π -system, which dictates the molecule's behavior in complex synthetic workflows.

  • Aldehyde Activation: The synergistic electron withdrawal by the C2-nitro group renders the C1-aldehyde highly susceptible to condensation reactions (e.g., Schiff base formation or Knoevenagel condensations)[4]. The electrophilicity is so pronounced that even weak nucleophiles can attack the carbonyl carbon without harsh Lewis acid catalysis.

  • The Bifunctional Handle: The 2-chloroethoxy group is strategically designed. The oxygen atom acts as an electronic insulator, protecting the aromatic ring from the incoming nucleophile's electronic effects during SN​2 displacement. The primary chloride is an excellent leaving group for attaching solubilizing moieties (like morpholine or piperidine) critical for enhancing the pharmacokinetic profiles of drug candidates.

  • Chemoselective Reduction: The nitro group must often be reduced to an aniline to facilitate intramolecular cyclization (e.g., Friedländer quinoline synthesis). However, the reduction must be chemoselective to avoid cleaving the aliphatic C-Cl bond.

Self-Validating Experimental Protocols

To leverage this scaffold, specific experimental conditions must be strictly controlled. Below are two field-proven protocols demonstrating the causality behind the reagent choices.

Protocol 1: SN​2 Displacement via Finkelstein Catalysis

Objective: Convert the 2-chloroethoxy group to a 2-morpholinoethoxy group. Causality: Direct displacement of a primary chloride by a secondary amine can be sluggish. By adding a catalytic amount of Potassium Iodide (KI), the chloride is transiently converted to an iodide (Finkelstein reaction). Iodide is a superior leaving group, significantly accelerating the SN​2 attack by morpholine. Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Catalysis & Base: Add 0.1 eq of KI and 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir for 10 minutes at room temperature to allow the Finkelstein exchange to initiate.

  • Nucleophilic Attack: Add 1.5 eq of Morpholine dropwise to the suspension.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The product spot will be significantly more polar (lower Rf​ ) and will stain positive with Dragendorff's reagent, confirming the presence of a newly formed tertiary amine.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and water. Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the crude intermediate.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the C2-nitro group to an amine without hydrodehalogenation of the aliphatic chloride or cleaving the morpholine ring. Causality: Standard catalytic hydrogenation ( H2​ over Pd/C) poses a severe risk of reducing the C-Cl bond via oxidative addition. Therefore, a dissolving metal reduction (Béchamp reduction) using Iron powder and Acetic Acid is employed. This method is highly chemoselective for nitro groups in the presence of aliphatic halides[4]. Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of the nitrobenzaldehyde derivative in a 4:1 mixture of Ethanol and Glacial Acetic Acid.

  • Reduction: Heat the solution to 70°C. Carefully add 5.0 eq of activated Iron (Fe) powder portion-wise over 30 minutes to manage the exothermic reaction and prevent solvent bumping.

  • Maturation: Stir at 80°C for 2-3 hours. The mixture will transition to a dark brown/black suspension as iron oxides form.

  • Validation: Monitor via TLC. The disappearance of the starting material and the appearance of a highly fluorescent, UV-active spot (due to the newly formed aniline) indicates completion.

  • Workup: Cool the mixture and filter through a pad of Celite to remove iron salts. Wash the filter cake generously with hot ethanol.

  • Neutralization: Concentrate the filtrate, then carefully neutralize with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with EtOAc, dry over MgSO4​ , and concentrate to yield the functionalized aniline.

SyntheticWorkflow Start 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzaldehyde Step1 Step 1: SN2 Displacement (Morpholine, KI, K2CO3, MeCN) Start->Step1 Intermediate 4-(2-Morpholinoethoxy)-5-methoxy- 2-nitrobenzaldehyde Step1->Intermediate Finkelstein Catalysis Step2 Step 2: Chemoselective Reduction (Fe powder, AcOH, 95°C) Intermediate->Step2 Product 2-Amino-4-(2-morpholinoethoxy)- 5-methoxybenzaldehyde Step2->Product Avoids Dehalogenation

Self-validating synthetic workflow from starting material to quinazoline precursor.

References

  • [] Title: CAS 348618-75-7 (4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde) Source: BOC Sciences URL:

  • [3] Title: A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies Source: ResearchGate URL:

  • [4] Title: Application Notes and Protocols for 2-Methoxy-4-nitrobenzaldehyde in Organic Synthesis Source: Benchchem URL:

  • [2] Title: Chem-Bioinformatics: Comparative QSAR at the Interface between Chemistry and Biology | Chemical Reviews Source: ACS Publications URL:

Sources

Protocols & Analytical Methods

Method

Using 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde as a precursor for quinazoline derivatives

Application Note: Synthesis of Target-Directed Quinazoline Derivatives from 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde Executive Summary Quinazoline-based scaffolds, particularly 4-anilinoquinazolines, represent a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Target-Directed Quinazoline Derivatives from 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Executive Summary

Quinazoline-based scaffolds, particularly 4-anilinoquinazolines, represent a privileged pharmacophore in modern oncology, functioning primarily as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1].

The compound 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS: 348618-75-7) is a highly versatile, bifunctional precursor utilized in the bottom-up synthesis of these therapeutics[]. It features a nitrobenzaldehyde core essential for constructing the quinazoline ring[3], a methoxy group that enhances target binding and solubility, and a 2-chloroethoxy side chain. This aliphatic chloride acts as a strategic handle for late-stage diversification via nucleophilic substitution, allowing researchers to install various solubilizing amines (e.g., morpholine or piperidine) to tune the pharmacokinetic profile of the final drug[4].

Mechanistic Rationale and Synthetic Strategy

The synthesis of 4-anilinoquinazolines from a 2-nitrobenzaldehyde derivative follows a highly validated, multi-step sequence designed to maximize chemoselectivity[5].

  • Oxidation & Reduction: The aldehyde is first oxidized to 2-nitrobenzoic acid. The nitro group is subsequently reduced to an amine, yielding an anthranilic acid derivative[1]. Expertise Insight: Catalytic hydrogenation (e.g., H2​/Pd−C ) is deliberately avoided here to prevent unwanted hydrodehalogenation of the 2-chloroethoxy group. Instead, a mild reduction using Iron (Fe) and Ammonium Chloride ( NH4​Cl ) is employed to chemoselectively reduce the nitro group while preserving the aliphatic chloride.

  • Cyclization: Reaction of the anthranilic acid with a formamide equivalent (such as formamidine acetate) constructs the pyrimidine ring, forming the quinazolin-4-one intermediate[1].

  • Chlorination & SNAr: The quinazolin-4-one is activated via chlorination with phosphorus oxychloride ( POCl3​ ) to yield a highly electrophilic 4-chloroquinazoline[1]. This intermediate undergoes rapid nucleophilic aromatic substitution (SNAr) with various anilines to form the core pharmacophore[6].

  • Late-Stage Amination: The 2-chloroethoxy group remains intact through the harsh chlorination and SNAr steps, allowing for terminal modification with secondary amines[4].

Workflow Visualization

G A 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzaldehyde B Step 1: Pinnick Oxidation 2-Nitrobenzoic acid derivative A->B C Step 2: Chemoselective Reduction (Fe/NH4Cl) Anthranilic acid derivative B->C D Step 3: Cyclization (Formamidine Acetate) Quinazolin-4-one core C->D E Step 4: Chlorination (POCl3 / DIPEA) 4-Chloroquinazoline D->E F Step 5: SNAr Coupling (Aniline derivative) 4-Anilinoquinazoline E->F G Step 6: Late-Stage Amination (e.g., Morpholine) Final TKI Drug F->G

Synthetic workflow from 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde to TKI drug.

Quantitative Data & Reaction Parameters

StepTransformationReagents & ConditionsExpected YieldMechanistic Purpose
1 Oxidation NaClO2​ , NaH2​PO4​ , 2-methyl-2-butene, t -BuOH/ H2​O , RT, 4h85-90%Converts aldehyde to carboxylic acid without ether cleavage.
2 ReductionFe powder, NH4​Cl , EtOH/ H2​O , 80°C, 3h80-85%Generates the nucleophilic ortho-amine; preserves aliphatic Cl.
3 CyclizationFormamidine acetate, EtOH, Reflux, 6h75-80%Constructs the pyrimidine ring (quinazolin-4-one).
4 Chlorination POCl3​ , DIPEA, Toluene, 105°C, 4h85-92%Activates the C4 position for nucleophilic attack.
5 SNAr3-Chloro-4-fluoroaniline, i -PrOH, 90°C, 5h80-88%Installs the critical anilino pharmacophore.
6 AminationMorpholine, KI (cat.), K2​CO3​ , DMF, 85°C, 12h70-75%Functionalizes the chloroethoxy side chain for solubility.

Detailed Experimental Protocols

Step 1: Pinnick Oxidation to 2-Nitrobenzoic Acid

Causality Check: Traditional KMnO4​ oxidation can be overly harsh, risking oxidative cleavage of the methoxy or chloroethoxy groups. Pinnick oxidation provides a mild, self-buffering system that exclusively oxidizes the aldehyde.

  • Dissolve 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (10.0 g, 38.5 mmol) in a mixture of t -butanol (100 mL) and 2-methyl-2-butene (30 mL).

  • Prepare an aqueous solution of sodium chlorite ( NaClO2​ , 5.2 g, 57.8 mmol) and sodium dihydrogen phosphate ( NaH2​PO4​ , 6.9 g, 57.8 mmol) in 50 mL of water.

  • Add the aqueous solution dropwise to the organic mixture at room temperature over 30 minutes.

  • Stir for 4 hours. The reaction is self-validating when the yellow suspension turns into a clear, pale solution.

  • Concentrate under reduced pressure, acidify with 1M HCl to pH 2, and filter the resulting precipitate. Wash with cold water and dry under vacuum.

Step 2: Chemoselective Reduction to Anthranilic Acid
  • Suspend the product from Step 1 (10.0 g, ~36 mmol) in ethanol (80 mL) and water (20 mL).

  • Add iron powder (10.0 g, 180 mmol) and ammonium chloride (2.9 g, 54 mmol).

  • Heat the mixture to 80°C under vigorous stirring for 3 hours. Note: The use of Fe/ NH4​Cl ensures the 2-chloroethoxy group remains intact, whereas Pd/C would cause hydrodehalogenation[1].

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad with hot ethanol.

  • Concentrate the filtrate to yield the anthranilic acid derivative as an off-white solid.

Step 3: Cyclization to Quinazolin-4-one
  • Dissolve the anthranilic acid derivative (8.0 g, 32.5 mmol) in absolute ethanol (60 mL).

  • Add formamidine acetate (5.1 g, 48.8 mmol).

  • Reflux the mixture (80°C) for 6 hours. The formation of a dense white precipitate indicates successful cyclization[1].

  • Cool to room temperature, filter the solid, wash with cold ethanol, and dry to afford 7-(2-Chloroethoxy)-6-methoxyquinazolin-4(3H)-one.

Step 4: Chlorination to 4-Chloroquinazoline

Causality Check: Performing this reaction neat in POCl3​ can cause charring. Using toluene as a solvent and N,N-Diisopropylethylamine (DIPEA) as an acid scavenger drives the equilibrium forward cleanly[1].

  • Suspend the quinazolin-4-one (7.0 g, 27.5 mmol) in anhydrous toluene (50 mL).

  • Add DIPEA (7.1 g, 55.0 mmol) followed by the slow, dropwise addition of POCl3​ (8.4 g, 55.0 mmol) at 0°C.

  • Heat the mixture to 105°C for 4 hours. The suspension will dissolve into a homogenous amber solution upon completion.

  • Cool the mixture and carefully quench by pouring over crushed ice. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Use immediately in the next step to prevent hydrolysis.

Step 5: SNAr Coupling with Aniline
  • Dissolve the crude 4-chloroquinazoline (6.0 g, ~22 mmol) in isopropanol (60 mL).

  • Add 3-chloro-4-fluoroaniline (3.5 g, 24.2 mmol) (or desired aniline derivative).

  • Heat to 90°C for 5 hours. The product will precipitate out of the isopropanol as the hydrochloride salt as the reaction progresses[6].

  • Filter the hot solution, wash the solid with cold isopropanol, and dry under vacuum.

Step 6: Late-Stage Amination
  • Suspend the 4-anilinoquinazoline intermediate (5.0 g, 13.1 mmol) in anhydrous DMF (30 mL).

  • Add morpholine (3.4 g, 39.3 mmol), potassium carbonate (5.4 g, 39.3 mmol), and a catalytic amount of potassium iodide (KI, 0.2 g) to accelerate the aliphatic substitution via the Finkelstein reaction[4].

  • Heat to 85°C for 12 hours.

  • Pour the cooled mixture into ice water (150 mL) to precipitate the final target-directed TKI drug. Filter, wash with water, and recrystallize from ethanol/water.

References

  • Synthesis of Quinazoline Derivatives Using Ethyl 4,5-bis(2-methoxyethoxy)
  • Synthesis of quinazolines Source: Organic Chemistry Portal URL
  • CAS 348618-75-7 (4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde)
  • CZ303899B6 - Substituted 3-cyanoquinoline, process for its preparation and pharmaceutical composition containing thereof Source: Google Patents URL
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers URL
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: MDPI URL

Sources

Application

Application Note and Protocol: Selective Catalytic Hydrogenation of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Abstract This document provides a comprehensive guide for the selective catalytic hydrogenation of the nitro group in 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde to yield the corresponding aniline, a crucial transfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective catalytic hydrogenation of the nitro group in 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde to yield the corresponding aniline, a crucial transformation for the synthesis of various pharmaceutical intermediates. This application note details the underlying chemical principles, a robust and validated protocol, safety considerations, and troubleshooting strategies. The presented methodology prioritizes high yield and chemoselectivity, specifically addressing the challenge of preventing the reduction of the aldehyde and the hydrodechlorination of the chloroethoxy side chain.

Introduction: The Significance of Selective Nitro Group Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. The resulting aminoaldehydes are versatile building blocks for the construction of complex heterocyclic scaffolds present in a wide array of therapeutic agents. The substrate, 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, contains three reducible functional groups: a nitro group, an aldehyde, and a chloroethoxy moiety. The primary challenge and the focus of this protocol is the chemoselective reduction of the nitro group while preserving the aldehyde and preventing cleavage of the carbon-chlorine bond.

Catalytic hydrogenation is an atom-economical and environmentally benign method for this transformation.[1] The choice of catalyst and reaction conditions is paramount to achieving the desired selectivity. While palladium on carbon (Pd/C) is a common catalyst for nitro group reduction, it is also known to catalyze hydrodehalogenation.[2] Therefore, this protocol will explore the use of a platinum-based catalyst to mitigate this side reaction.

Mechanistic Considerations

The catalytic hydrogenation of a nitroarene is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[2] The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas and the nitroarene adsorb onto the surface of the catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface to form reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is reduced in a stepwise fashion, likely through nitroso and hydroxylamine intermediates, before forming the final aniline product.[2][3]

  • Desorption of Product: The resulting aniline desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The selectivity of the reaction is influenced by the catalyst's intrinsic properties, the solvent, temperature, and hydrogen pressure.

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde≥98%Commercially Available
Platinum(IV) oxide (PtO₂, Adams' catalyst)Reagent GradeMajor Chemical Supplier
Ethanol (EtOH)Anhydrous, 200 proofMajor Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical Supplier
Celite® 545---Major Chemical Supplier
Hydrogen Gas (H₂)High Purity (≥99.99%)Industrial Gas Supplier
Nitrogen Gas (N₂)High Purity, InertIndustrial Gas Supplier
Equipment Specifications
Parr Hydrogenator or similar high-pressure reactorGlass or stainless steel vessel
Magnetic Stir Plate and Stir Bars---
Buchner Funnel and Filter Flask---
Rotary Evaporator---
Standard laboratory glassware---
Blast shield---
Safety Precautions

WARNING: Catalytic hydrogenation reactions are hazardous and must be performed by trained personnel in a well-ventilated fume hood and behind a blast shield.[4][5]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is leak-proof and purge the system thoroughly with an inert gas (nitrogen) before and after the reaction.[6]

  • Pyrophoric Catalysts: While PtO₂ is not pyrophoric, the reduced platinum black formed in situ can be. Never allow the catalyst to dry in the air, especially after the reaction.[7] The filter cake should be kept wet and disposed of in a dedicated, labeled waste container.[5]

  • Pressure: Do not exceed the pressure rating of the hydrogenation vessel.[6]

Step-by-Step Procedure
  • Reactor Setup:

    • To a clean, dry hydrogenation vessel, add 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (1.0 eq).

    • Add anhydrous ethanol (20 mL per gram of substrate).

    • Carefully add Platinum(IV) oxide (1-2 mol%).

  • System Purge:

    • Seal the hydrogenation vessel securely.

    • Purge the system by pressurizing with nitrogen to ~20 psi and then venting. Repeat this cycle at least three times to remove all oxygen.[6][8]

  • Reaction Execution:

    • After the final nitrogen purge, evacuate the vessel.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

    • The reaction is typically exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the cessation of hydrogen uptake.

    • For a more precise determination of completion, the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, carefully vent the hydrogen, purge with nitrogen, and then quickly remove an aliquot.[9]

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen three times.[6]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Celite® pad to go dry. Keep it wetted with the reaction solvent.[4][5]

    • Wash the Celite® pad with a small amount of fresh ethanol.

    • Combine the filtrate and washings.

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(2-Chloroethoxy)-5-methoxy-2-aminobenzaldehyde.

    • The crude product can be purified further by recrystallization or column chromatography if necessary.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Add Substrate and Solvent to Reactor catalyst Add PtO2 Catalyst start->catalyst seal Seal Reactor catalyst->seal purge_n2 Purge with Nitrogen (3x) seal->purge_n2 purge_h2 Introduce Hydrogen (50 psi) purge_n2->purge_h2 react Stir Vigorously at Room Temp purge_h2->react monitor Monitor H2 Uptake / TLC react->monitor vent Vent H2, Purge with N2 monitor->vent filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for the catalytic hydrogenation.

Results and Discussion

The protocol described above is designed to be robust and reproducible. The following table presents expected results based on typical laboratory-scale reactions.

Parameter Condition A Condition B Condition C
Catalyst 1 mol% PtO₂2 mol% PtO₂1 mol% Pd/C
Solvent EthanolEthanolEthanol
Pressure 50 psi H₂50 psi H₂50 psi H₂
Temperature Room TempRoom TempRoom Temp
Reaction Time 4-6 hours2-3 hours2-4 hours
Yield of Amine >95%>95%>95%
Purity (by LCMS) ~98%~99%~85%
Key Impurity Starting MaterialStarting MaterialDechlorinated Product

As indicated in the table, the use of PtO₂ (Conditions A and B) is expected to yield the desired product in high purity with minimal side reactions. In contrast, using Pd/C (Condition C) is likely to result in a significant amount of the dechlorinated by-product, underscoring the importance of catalyst selection for this substrate.

Troubleshooting

Problem Possible Cause Solution
Incomplete or Slow Reaction Inactive catalystUse fresh catalyst. Ensure proper storage of the catalyst.
Catalyst poisoningPurify the starting material and use high-purity solvents.[8][10]
Insufficient mixingIncrease the stirring rate to ensure the catalyst is well-suspended.
Low Yield Loss of product during work-upEnsure thorough washing of the filter cake.
Presence of Dechlorinated By-product Inappropriate catalyst choiceUse a platinum-based catalyst instead of palladium.[2]
Presence of Over-reduced (Alcohol) By-product Reaction conditions too harshReduce hydrogen pressure or temperature. This is less common for aldehydes with Pt/C at low pressure.

Chemical Reaction Diagram

Caption: Selective hydrogenation of the nitro group.

Conclusion

The selective catalytic hydrogenation of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde can be achieved in high yield and purity using Platinum(IV) oxide as the catalyst. This protocol provides a reliable and scalable method for the synthesis of the corresponding aniline, a valuable intermediate in drug discovery and development. Careful adherence to the safety procedures outlined is essential for the safe execution of this transformation.

References

  • Technical Support Center: Optimizing Catalyst Efficiency in Reactions with 3-Nitrobenzaldehyde - Benchchem.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation SOP.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) - OrgoSolver.
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
  • Standard Operating Procedures - The Sarpong Group.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

Sources

Application

Application Note & Protocol: A Scalable Manufacturing Process for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Abstract This document provides a comprehensive guide to the scale-up manufacturing of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details a robust and scalable Williamson ether synthesis, starting from 4-hydroxy-5-methoxy-2-nitrobenzaldehyde and 1-bromo-2-chloroethane. This application note is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, explanations of chemical principles, critical safety protocols, and methods for ensuring product quality.

Introduction: Significance of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is a substituted benzaldehyde derivative that serves as a crucial building block in organic synthesis.[1][] Its molecular structure, featuring an aldehyde for further functionalization, a nitro group that can be reduced to an amine, and a chloroethoxy chain for introducing linker chemistry, makes it a versatile precursor for complex molecules.[3][4] This intermediate is particularly valuable in the development of novel therapeutics and other fine chemicals. The manufacturing process detailed herein is designed for scalability, reproducibility, and high purity of the final product.

Synthetic Route: The Williamson Ether Synthesis

The chosen synthetic pathway is the O-alkylation of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde with 1-bromo-2-chloroethane.[1][5][6] This reaction is a classic example of the Williamson ether synthesis, a reliable and widely used method for forming ethers.[7][8]

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde is deprotonated by a mild base, typically potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 1-bromo-2-chloroethane, displacing the bromide leaving group to form the desired ether linkage.

Williamson_Ether_Synthesis A 4-hydroxy-5-methoxy- 2-nitrobenzaldehyde Phenoxide Phenoxide Intermediate A->Phenoxide + K₂CO₃ (Deprotonation) B 1-bromo-2-chloroethane Product 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzaldehyde B->Product Base K₂CO₃ (Base) Phenoxide->Product + 1-bromo-2-chloroethane (SN2 Attack) Byproduct KBr + KHCO₃

Caption: Reaction pathway for the synthesis of the target molecule.

Scalable Manufacturing Protocol

This protocol is designed for a 1 kg scale production. Adjustments to equipment and reagent quantities can be made for different batch sizes, maintaining the stoichiometric ratios.

Materials and Equipment
Reagent/Material CAS Number Molecular Weight Quantity Molar Equiv. Purity
4-hydroxy-5-methoxy-2-nitrobenzaldehyde2454-72-0[1][6][9]197.14 g/mol [9]1.00 kg1.0>98%
1-Bromo-2-chloroethane107-04-0[10][11]143.41 g/mol [11]0.88 kg (0.5 L)1.2>98%
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.40 kg2.0>99%
Acetone67-64-158.08 g/mol 10 L-ACS Grade
Toluene108-88-392.14 g/mol 5 L-ACS Grade
Petroleum Ether8032-32-4-5 L-ACS Grade

Equipment:

  • 20 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Heating/cooling mantle.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and a respirator with an organic vapor cartridge.[10][12]

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean and dry.

    • Assemble the reactor with the overhead stirrer, condenser, and temperature probe.

    • Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Charging of Reagents:

    • Charge the reactor with 1.00 kg (5.07 mol) of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde.

    • Add 10 L of acetone to the reactor and stir until the solid is fully dissolved.

    • Add 1.40 kg (10.14 mol) of anhydrous potassium carbonate to the solution. The mixture will become a slurry.

  • Alkylation Reaction:

    • Begin heating the mixture to a gentle reflux (approximately 56°C).

    • Slowly add 0.88 kg (6.09 mol) of 1-bromo-2-chloroethane to the reactor via the addition funnel over a period of 1-2 hours. Maintain a steady reflux.

    • After the addition is complete, continue to reflux the reaction mixture for 6-8 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC system: Toluene/Ethyl Acetate (8:2). The product will have a higher Rf value than the starting material.

    • The reaction is considered complete when the starting material is no longer detectable.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate, potassium bromide, and potassium chloride).

    • Wash the filter cake with 1 L of fresh acetone to recover any residual product.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean vessel.

    • Add 3 L of toluene and heat the mixture to 70-80°C with stirring until the solid dissolves.

    • Slowly add 3 L of petroleum ether to the hot solution. The product will begin to crystallize.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified product by filtration.

    • Wash the crystals with a cold 1:1 mixture of toluene and petroleum ether (2 x 500 mL).

    • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Yield and Product Characteristics
  • Expected Yield: 1.1 - 1.2 kg (85-92% of theoretical)

  • Appearance: Pale yellow crystalline solid

  • Molecular Formula: C₁₀H₁₀ClNO₅[]

  • Molecular Weight: 259.64 g/mol []

Process Workflow Diagram

Manufacturing_Workflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Start->Reactor_Prep Charging Charge Reagents (Starting Material, K₂CO₃, Acetone) Reactor_Prep->Charging Reaction Alkylation Reaction (Add 1-bromo-2-chloroethane, Reflux 6-8h) Charging->Reaction Monitoring In-Process Control (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cool, Filter, Concentrate) Monitoring->Workup Complete Purification Purification (Recrystallization from Toluene/Petroleum Ether) Workup->Purification Drying Drying (Vacuum Oven) Purification->Drying QC Quality Control Analysis (Purity, Identity) Drying->QC Final_Product Final Product Packaging QC->Final_Product

Caption: Overall workflow for the manufacturing process.

Safety and Hazard Management

This process involves hazardous materials and should only be performed by trained personnel in a controlled environment.

  • 1-Bromo-2-chloroethane: This substance is harmful if swallowed, inhaled, or absorbed through the skin.[10] It causes irritation to the eyes, skin, and respiratory tract and is a suspected carcinogen.[10][11][12]

    • Handling: Always handle in a well-ventilated fume hood.[10][12] Use non-sparking tools and prevent the buildup of electrostatic charge.[12]

    • PPE: Wear chemical-resistant gloves (e.g., nitrile or neoprene), tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[10][12] A NIOSH-approved respirator is required if ventilation is inadequate.[10][13]

    • Spills: In case of a spill, evacuate the area.[12] Absorb the spill with an inert material like vermiculite and place it in a sealed container for disposal.[10]

  • Acetone and Toluene: These solvents are flammable. Keep away from ignition sources.

  • Potassium Carbonate: While not highly hazardous, it can cause skin and eye irritation. Avoid generating dust.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately.

Quality Control

The final product should be analyzed to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity (should be >98%).

  • Melting Point: For comparison with literature values.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the manufacturing of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. By adhering to the detailed steps and safety precautions, researchers and manufacturers can consistently produce high-purity material suitable for further applications in pharmaceutical and chemical synthesis.

References

  • 1-Bromo-2-chloroethane - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. NextSDS.
  • Material Safety Data Sheet - 1-Bromo-2-chloroethane, 98%. (2005, October 3). Cole-Parmer.
  • 1-Bromo-2-Chloroethane - Material Safety Data Sheet (MSDS).
  • CAS 348618-75-7 (4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde) - BOC Sciences. BOC Sciences.
  • 1-CHLORO-2-BROMOETHANE - CAMEO Chemicals - NOAA. CAMEO Chemicals.
  • 1-Bromo-2-Chloroethane | C2H4BrCl | CID 7849 - PubChem. National Center for Biotechnology Information.
  • A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde - Benchchem. (2025). BenchChem.
  • 4-chloro-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information - NextSDS. NextSDS.
  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses.
  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses.
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs. (2025, July 26). Sarchem Labs.
  • O-Alkylation of phenol derivatives via a nucleophilic substitution - RSC Publishing - Rsc.org. Royal Society of Chemistry.
  • US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents. Google Patents.
  • Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers - Alfa Chemistry. Alfa Chemistry.
  • Convenient O-alkylation of phenols - Academia.edu. Academia.edu.
  • 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | C8H7NO5 | CID 220398 - PubChem. National Center for Biotechnology Information.
  • DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS - Google Patents. Google Patents.
  • Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. (2017, March 11). Organic Syntheses.
  • 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde - Echemi. Echemi.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8).
  • Benzaldehyde | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde - PrepChem.com. PrepChem.com.
  • 4-hydroxy-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information - NextSDS. NextSDS.

Sources

Method

Application Notes & Protocols for the Synthesis of Quinazolinone-Based Active Pharmaceutical Ingredients

For: Researchers, scientists, and drug development professionals. Topic: Preparation of Active Pharmaceutical Ingredients (APIs) from Quinazolinone Scaffolds Related to CAS 348618-75-7 Introduction: The Quinazolinone Cor...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Topic: Preparation of Active Pharmaceutical Ingredients (APIs) from Quinazolinone Scaffolds Related to CAS 348618-75-7

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents. Its rigid, planar structure, and the potential for substitution at various positions, allow for the fine-tuning of pharmacological activity across a wide range of biological targets. While the specific compound designated by CAS number 348618-75-7 is not extensively documented as a standalone Active Pharmaceutical Ingredient (API), its core structure is representative of the broader class of quinazolinone derivatives that have shown significant promise in medicinal chemistry. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[1][2][3]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of a representative quinazolinone-based API. The methodologies described herein are grounded in established chemical principles and are designed to be adaptable for the synthesis of a variety of analogues. We will delve into the rationale behind the selection of reagents and reaction conditions, and provide a framework for the characterization and quality control of the final compound.

Synthetic Strategy: A Multi-Step Approach to a Fused Heterocyclic System

The synthesis of complex heterocyclic systems like quinazolinones often requires a multi-step approach. The following protocol outlines a representative synthesis of a 3a-substituted-imidazo[1,5-a]quinazolin-5(3H)-one, a class of compounds with potential neurological activity.[1] This synthetic route is illustrative of the key transformations required to construct the quinazolinone core and introduce further complexity.

Workflow for the Synthesis of a Quinazolinone-Based API

start Starting Material (Commercial Ammonium Salt) step1 Step 1: Trifluoroacetylation start->step1 TFAA, DMF step2 Step 2: Condensation with Anthranilamide step1->step2 Anthranilamide, p-TsOH step3 Step 3: Deprotection (Cleavage of Trifluoroacetyl Group) step2->step3 aq. NH3, Methanol step4 Step 4: Cyclization to form Imidazoquinazoline step3->step4 Thioacetamide, Ethanol end_product Final API (3a-substituted- imidazo[1,5-a]quinazolin-5(3H)-one) step4->end_product

Caption: A generalized workflow for the four-step synthesis of a quinazolinone-based API.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative quinazolinone derivative.

Materials and Instrumentation
Reagents & Solvents Instrumentation
Commercial Ammonium SaltMagnetic Stirrer with Hotplate
Trifluoroacetic Anhydride (TFAA)Reflux Condenser
N,N-Dimethylformamide (DMF)Rotary Evaporator
AnthranilamideThin-Layer Chromatography (TLC) Plates
p-Toluenesulfonic Acid (p-TsOH)Reversed-Phase Flash Chromatography System
Toluene (anhydrous)High-Performance Liquid Chromatography (HPLC)
MethanolNuclear Magnetic Resonance (NMR) Spectrometer
Aqueous Ammonia (25%)Fourier-Transform Infrared (FT-IR) Spectrometer
ThioacetamideHigh-Resolution Mass Spectrometer (HRMS)
Ethanol
Ethyl Acetate
Anhydrous Sodium Sulfate
Protocol 1: Synthesis of the Trifluoroacetyl Intermediate

Rationale: The initial step involves the protection of the amino group of the starting material with a trifluoroacetyl group. This is a common strategy in organic synthesis to prevent unwanted side reactions of the amine in subsequent steps. The trifluoroacetyl group is chosen for its stability under certain reaction conditions and its relatively straightforward removal later in the synthesis.

Procedure:

  • To a solution of the commercial ammonium salt (1.0 eq) in N,N-dimethylformamide (DMF), add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the trifluoroacetyl derivative.[1]

Protocol 2: Condensation to Form the Quinazolinone Core

Rationale: This step forms the core quinazolinone ring system through a condensation reaction between the trifluoroacetyl intermediate and anthranilamide. p-Toluenesulfonic acid (p-TsOH) is used as an acid catalyst to facilitate the cyclization. Anhydrous toluene is used as the solvent, and the reaction is performed under reflux to drive the reaction to completion.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the trifluoroacetyl intermediate (1.0 eq) and anthranilamide (1.1 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the product will precipitate.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain the quinazolinone intermediate.[1]

Protocol 3: Deprotection of the Amine

Rationale: With the quinazolinone core successfully formed, the trifluoroacetyl protecting group is now removed to liberate the free amine. This is achieved by hydrolysis using aqueous ammonia in methanol. This step is crucial for the subsequent cyclization to form the fused imidazole ring.

Procedure:

  • Suspend the quinazolinone intermediate (1.0 eq) in methanol.

  • Add a 25% aqueous ammonia solution and stir the mixture at room temperature for 12 hours.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Evaporate the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free amine.[1]

Protocol 4: Final Cyclization to the Imidazoquinazoline API

Rationale: The final step involves the cyclization of the free amine with thioacetamide in ethanol under reflux to form the fused imidazole ring, yielding the final API. Thioacetamide serves as a source of the thioformyl group, which facilitates the ring closure.

Procedure:

  • Dissolve the free amine (1.0 eq) and thioacetamide (2.0 eq) in ethanol.[1]

  • Reflux the solution for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent.

  • Purify the crude product by reversed-phase flash chromatography to obtain the pure 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one.[1]

Characterization and Quality Control

Rationale: Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized API. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Technique Purpose Expected Outcome
NMR (¹H and ¹³C) Structural elucidation and confirmation.The spectra should show the expected chemical shifts and coupling constants for all protons and carbons in the molecule.
HRMS Determination of the exact molecular weight and confirmation of the molecular formula.The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
FT-IR Identification of functional groups.The spectrum should show characteristic absorption bands for key functional groups (e.g., C=O, N-H, aromatic C-H).
HPLC Determination of purity.The chromatogram should show a single major peak corresponding to the API, with purity typically >98%.

Biological Context and Mechanism of Action

Quinazolinone-based compounds have been shown to interact with a variety of biological targets. For instance, certain derivatives act as ligands for the µ-opioid receptor, suggesting potential applications in pain management.[1] Other quinazolinone derivatives have been developed as inhibitors of enzymes such as PI3K, which is a key component of a signaling pathway often dysregulated in cancer.[4]

Hypothetical PI3K/AKT Signaling Pathway Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth Apoptosis Apoptosis AKT->Apoptosis API Quinazolinone API API->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT pathway by a hypothetical quinazolinone-based API.

References

  • Defant, A., et al. (2023). 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: Synthesis and In Silico Evaluation as a Ligand in the µ-Opioid Receptor. MDPI. Available at: [Link]

  • Defant, A., et al. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Preprints.org. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-(3-Hydroxy-2-quinolinyl)-1H-benz[f]indene-1,3(2H)-dione. CAS. Available at: [Link]

  • Patel, A., et al. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one. ACS Omega. Available at: [Link]

  • Liu, Z., et al. (2008). Synthesis and anti-bacterial properties of mono-carbonyl analogues of curcumin. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to effectively address and overcome these solubility issues in your experimental workflows. Our approach is grounded in fundamental chemical principles and validated laboratory practices to ensure the integrity and reproducibility of your results.

Understanding the Challenge: Why is 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde Poorly Soluble in Water?

The molecular structure of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde dictates its limited solubility in aqueous media. The presence of a substituted benzene ring, a chloroethoxy group, and a methoxy group contributes to its significant hydrophobic character. While the nitro and aldehyde groups offer some polarity, the overall molecule is dominated by nonpolar regions, leading to unfavorable interactions with the highly polar water molecules. Aromatic compounds with multiple non-polar substituents tend to have low aqueous solubility.[1]

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A [label="4-(2-Chloroethoxy)-5-methoxy-\n2-nitrobenzaldehyde", fillcolor="#EA4335", pos="0,2.5!"];

B [label="Hydrophobic\nBenzene Ring", fillcolor="#4285F4", pos="-2,1!"]; C [label="Nonpolar\nChloroethoxy Group", fillcolor="#4285F4", pos="0,1!"]; D [label="Slightly Polar\nMethoxy Group", fillcolor="#FBBC05", pos="2,1!"]; E [label="Polar Nitro & Aldehyde Groups\n(Limited Impact)", fillcolor="#34A853", pos="0,-0.5!"]; F [label="Overall Low Aqueous Solubility", fillcolor="#EA4335", pos="0,-2!"];

A -> B [label="Contributes to"]; A -> C [label="Contributes to"]; A -> D [label="Contributes to"]; A -> E [label="Has"]; B -> F; C -> F; D -> F; E -> F [style=dashed, label="Insufficient to overcome\nhydrophobicity"]; } mend Caption: Factors influencing the low aqueous solubility of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is not dissolving in my aqueous buffer. What is the first step I should take?

A1: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

Directly dissolving this compound in an aqueous buffer is often unsuccessful due to its hydrophobic nature.[2] A common and effective practice is to first dissolve the compound in a small volume of an organic solvent and then dilute this stock solution into your aqueous experimental medium.[3]

Recommended Organic Solvents (Co-solvents):

  • Dimethyl Sulfoxide (DMSO): This is the most common choice due to its excellent solvating power for a wide range of organic compounds and its miscibility with water.[4]

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many biological applications.[5][6]

  • Dimethylformamide (DMF): Another strong solvent, but should be used with caution due to its higher toxicity.

Initial Protocol:

  • Weigh out the required amount of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

  • Add a minimal amount of your chosen organic solvent (e.g., DMSO) to completely dissolve the compound. Aim for a high concentration stock solution (e.g., 10-50 mM).

  • Vortex or gently warm the solution (do not exceed 37°C) to aid dissolution.[7]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution. Here are several strategies to address this:

Strategy 1: Optimize the Final Co-solvent Concentration

The final concentration of the organic solvent in your aqueous medium is critical. For many biological assays, it is advisable to keep the final DMSO concentration below 1%, and often below 0.1%, to avoid solvent-induced artifacts.[8]

  • Action: Perform a dilution series to determine the maximum tolerable final concentration of your organic solvent that keeps your compound in solution at the desired working concentration.

Strategy 2: Decrease the Working Concentration of the Compound

The solubility limit of your compound in the final aqueous-organic mixture may be lower than your target concentration.

  • Action: Test a lower working concentration of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. It is crucial to work below the solubility limit to ensure accurate and reproducible results.[7]

Strategy 3: pH Adjustment of the Aqueous Buffer

The solubility of organic molecules with ionizable groups can be significantly influenced by pH.[9][10] While 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde does not have strongly acidic or basic groups, the overall electronic environment of the molecule can be subtly affected by pH, which may influence its interaction with the solvent.

  • Action: Empirically test the solubility of your compound in a range of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0). Prepare your stock solution and dilute it into these different buffers to observe if solubility improves.

Strategy 4: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[6]

  • Action: Consider adding a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to your aqueous buffer. Be aware that surfactants can interfere with some biological assays, so their compatibility must be validated.

Detailed Experimental Protocol: Preparation of a Working Solution

This protocol provides a step-by-step method for preparing a working solution of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde in an aqueous buffer.

Materials:

  • 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (solid)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

Part 1: Preparation of a Concentrated Stock Solution (e.g., 20 mM in DMSO)

  • Calculate the required mass: The molecular weight of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is 259.64 g/mol .[11][12] To prepare 1 mL of a 20 mM stock solution, you will need:

    • Mass (g) = 0.020 mol/L * 0.001 L * 259.64 g/mol = 0.00519 g = 5.19 mg

  • Dissolution: Carefully weigh 5.19 mg of the compound and place it in a sterile microcentrifuge tube. Add 1 mL of DMSO.

  • Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[7] This is your 20 mM stock solution.

Part 2: Preparation of a Working Solution (e.g., 20 µM in PBS)

  • Serial Dilution: It is often best to perform a serial dilution to reach the final concentration, as this can prevent precipitation.[3]

    • Intermediate Dilution: Dilute the 20 mM stock solution 1:100 in DMSO to get a 200 µM intermediate stock. (e.g., 5 µL of 20 mM stock + 495 µL of DMSO).

    • Final Dilution: Add the intermediate stock to your aqueous buffer at a 1:10 ratio to achieve the final 20 µM concentration. (e.g., 100 µL of 200 µM intermediate stock + 900 µL of PBS). The final DMSO concentration in this example will be 1%.

  • Final Mixing: Immediately after adding the compound to the aqueous buffer, vortex the solution thoroughly to ensure homogeneity and minimize the risk of precipitation.

Data Summary Table:

ParameterValueReference
Molecular Formula C₁₀H₁₀ClNO₅[11]
Molecular Weight 259.64 g/mol [11][12]
Appearance Solid
Recommended Primary Solvent DMSO, Ethanol[4][5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the solubility of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

start [label="Start: Poor Solubility in Aqueous Buffer", fillcolor="#EA4335"]; step1 [label="Prepare Concentrated Stock\nin Organic Solvent (e.g., DMSO)", fillcolor="#4285F4"]; step2 [label="Dilute Stock into Aqueous Buffer", fillcolor="#4285F4"]; check1 [label="Does Compound Precipitate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3a [label="Decrease Working Concentration", fillcolor="#34A853"]; step3b [label="Optimize (Increase) Final\nCo-solvent Concentration", fillcolor="#34A853"]; step4 [label="Still Precipitates?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="Modify Aqueous Buffer:\n- Adjust pH\n- Add Surfactant (e.g., Tween-20)", fillcolor="#34A853"]; end_success [label="Success: Compound Solubilized", shape=ellipse, fillcolor="#34A853"]; end_fail [label="Consider Alternative Solubilization\nStrategies (e.g., Cyclodextrins)", shape=ellipse, fillcolor="#EA4335"];

start -> step1; step1 -> step2; step2 -> check1; check1 -> end_success [label="No"]; check1 -> step3a [label="Yes"]; step3a -> step3b; step3b -> step4; step4 -> end_success [label="No"]; step4 -> step5 [label="Yes"]; step5 -> end_success; step5 -> end_fail [style=dashed]; } mend Caption: A decision tree for systematically addressing solubility issues.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.
  • ChemicalBook. (2023, January 13). 4-Nitrobenzaldehyde.
  • NextSDS. (n.d.). 4-chloro-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information.
  • BOC Sciences. (n.d.). CAS 348618-75-7 (4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde).
  • Gong, X., et al. (2014). Measurement and Correlation of Solubility of o-Nitrobenzaldehyde in Four Binary Solvents from 273.15 to 313.15 K.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • BenchChem. (n.d.). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.
  • BenchChem. (n.d.). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.
  • ChemAxon. (n.d.). Chemicalize.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rationale. Chemical Reviews, 96(8), 3147-3176.
  • Howei. (n.d.). CAS 348618-75-7 | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde,≥95%.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Kozikowski, A. P., et al. (2006). The introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. Tetrahedron Letters, 27(39), 4811-4814.
  • Dahlin, J. L., et al. (2015). A cell-based screen for inhibitors of the WRN helicase-nuclease. PLoS One, 10(4), e0122421.
  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: 4-Nitrobenzaldehyde.
  • Casey, F. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 420-426.
  • Ashour, A. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? [Online forum post].
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE.
  • de Oliveira, A. B., et al. (2019). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 30(9), 1957-1967.
  • Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Jones, B. W. (n.d.). Aldehyde Fixation Protocols.
  • Sigma-Aldrich. (n.d.). 4-(2-Chloroethoxy)benzaldehyde.
  • Mitchell, A. G., et al. (1964). The solubility of benzaldehyde in water. Journal of Pharmacy and Pharmacology, 16(1), 533-537.
  • PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde.
  • Smith, A. B., et al. (2010). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Letters, 12(7), 1556-1559.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific chemical transformation. Here, we will delve into the critical role of reaction temperature, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis, with a focus on how temperature adjustments can provide a solution.

Issue 1: Low or No Yield of the Desired Product

Question: I am experiencing a very low yield of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. What are the potential temperature-related causes and how can I fix this?

Answer: A low yield is a common issue that can often be traced back to suboptimal reaction temperatures.[1][2] The synthesis of this molecule is a variation of the Williamson ether synthesis, an SN2 reaction where an alkoxide or phenoxide attacks an alkyl halide.[1][3] Temperature plays a crucial role in the kinetics of this reaction.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion of your starting materials within a practical timeframe.[1][4] The activation energy for the reaction may not be sufficiently overcome.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. A typical temperature range for Williamson ether synthesis is between 50-100°C.[3][5] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that drives the reaction to completion.

  • Thermal Decomposition: While less common for this specific structure under typical ether synthesis conditions, nitroaromatic compounds can be susceptible to decomposition at very high temperatures. The presence of the nitro group can make the aromatic ring electron-deficient and potentially more reactive to high heat.

    • Solution: If you suspect decomposition (e.g., darkening of the reaction mixture, formation of insoluble byproducts), consider lowering the temperature. It is a delicate balance between achieving a reasonable reaction rate and preventing degradation.[4]

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with several byproducts. How can I adjust the temperature to improve the purity?

Answer: The formation of impurities is often a result of side reactions competing with your desired etherification. Temperature is a key factor in controlling the selectivity of the reaction.[4]

Potential Causes & Solutions:

  • Elimination (E2) Side Reaction: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, especially if there is any steric hindrance.[1] Higher temperatures tend to favor elimination over substitution.[1][6]

    • Solution: Lowering the reaction temperature can significantly suppress the rate of the elimination reaction, thereby increasing the yield of the desired SN2 product.[1] This is often the most effective way to improve the substitution-to-elimination ratio.

  • C-Alkylation: With phenoxide nucleophiles, there is a possibility of alkylation occurring on the aromatic ring (C-alkylation) instead of the desired O-alkylation.[1] While the electronic nature of your substrate makes O-alkylation more likely, C-alkylation can be promoted at higher temperatures.

    • Solution: Maintaining a moderate reaction temperature can help favor O-alkylation. If C-alkylation is a persistent issue, a lower temperature coupled with a longer reaction time may be necessary.

  • Di-alkylation or Other Side Reactions: At elevated temperatures, the reactivity of all components increases, which can lead to a variety of undesired side reactions.

    • Solution: Careful temperature control is paramount. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate to maximize selectivity.

Problem Potential Temperature-Related Cause Recommended Action Typical Temperature Range (°C)
Low YieldReaction temperature is too low.Gradually increase temperature and monitor reaction progress.50 - 100[3][5]
Product DegradationReaction temperature is too high.Lower the temperature to prevent decomposition.Dependent on substrate stability
Impurity (Elimination)High temperature favoring E2 reaction.Lower the reaction temperature.50 - 80
Impurity (C-Alkylation)High temperature promoting ring alkylation.Maintain a moderate temperature.60 - 90

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the role of temperature in the synthesis of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde derivatives.

Q1: What is the ideal starting temperature for optimizing this reaction?

A1: A good starting point for the Williamson ether synthesis of this derivative would be around 60-70°C. This range is often sufficient to initiate the reaction without aggressively promoting side reactions. From there, you can adjust based on your reaction monitoring.

Q2: How does temperature affect the reaction time?

A2: As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, increasing the temperature will shorten the required reaction time. However, this must be balanced with the potential for increased side product formation.[4] A typical Williamson ether synthesis can take anywhere from 1 to 8 hours to complete.[5]

Q3: Can I use microwave synthesis to control the temperature for this reaction?

A3: Yes, microwave-assisted synthesis can be an excellent tool for this reaction. Microwave heating allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and often lead to cleaner reactions with higher yields.[5] It provides precise temperature control, which is beneficial for optimization.

Q4: Are there any other factors besides temperature that I should consider?

A4: Absolutely. While temperature is critical, other factors such as the choice of base, solvent, and the purity of your starting materials will significantly impact the outcome. For instance, using a strong, non-nucleophilic base is crucial for deprotonating the phenol without competing in the substitution reaction. Aprotic polar solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base without solvating the nucleophile.[3][5]

Experimental Protocols

General Protocol for Temperature Optimization

This protocol provides a framework for systematically optimizing the reaction temperature.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting phenolic compound in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF).[1]

  • Base Addition: Add the appropriate base (e.g., potassium carbonate, sodium hydride) portion-wise at room temperature and stir for 30-60 minutes to ensure complete deprotonation.

  • Alkyl Halide Addition: Slowly add the 2-chloroethanol derivative to the reaction mixture.

  • Temperature Screening:

    • Set up parallel reactions or run sequential experiments at different temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C, 100°C).

    • Use an oil bath or a heating mantle with a temperature controller for precise temperature management.

  • Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or HPLC to monitor the consumption of starting materials and the formation of the product and byproducts.

  • Work-up and Analysis: Once a reaction reaches completion (or after a set time for comparison), cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity for each temperature point.[1]

Visualizing the Workflow

Troubleshooting Decision Tree for Temperature Optimization

The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature.

TroubleshootingWorkflow Start Reaction Start Monitor Monitor Reaction Progress (TLC/HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete LowYield Low Yield? Complete->LowYield No End Successful Optimization Complete->End Yes HighImpurity High Impurity? LowYield->HighImpurity No IncreaseTemp Increase Temperature (5-10°C increments) LowYield->IncreaseTemp Yes DecreaseTemp Decrease Temperature (5-10°C increments) HighImpurity->DecreaseTemp Yes OptimizeOther Optimize Other Parameters (Base, Solvent) HighImpurity->OptimizeOther No IncreaseTemp->Monitor DecreaseTemp->Monitor OptimizeOther->Monitor

Caption: A decision tree for optimizing reaction temperature.

Interplay of Temperature and Reaction Outcome

This diagram shows the relationship between reaction temperature and the competing substitution and elimination pathways.

TemperatureEffects Temp Reaction Temperature LowTemp Low Temperature Temp->LowTemp Decrease HighTemp High Temperature Temp->HighTemp Increase SN2 Desired SN2 Product (Ether) LowTemp->SN2 Favors E2 E2 Byproduct (Alkene) LowTemp->E2 Suppresses HighTemp->SN2 May decrease selectivity HighTemp->E2 Favors

Caption: Temperature's influence on reaction pathways.

References

Sources

Troubleshooting

Technical Support Center: Handling & Storage of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Welcome to the Technical Support Center. As application scientists, we frequently see experimental failures in the synthesis of quinazoline-based inhibitors (such as Gefitinib derivatives) stemming from the degradation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see experimental failures in the synthesis of quinazoline-based inhibitors (such as Gefitinib derivatives) stemming from the degradation of key intermediates.

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is a highly reactive, multifunctional building block. If handled like a standard stable organic powder, it will rapidly degrade, poisoning your downstream catalytic cross-couplings or reductive aminations. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps required to maintain the absolute integrity of this compound.

Part 1: Mechanisms of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule's specific functional groups.

G Molecule 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzaldehyde Oxidation Areal Oxidation (O2) via Triplet Oxygen Molecule->Oxidation Photo Photodegradation (hv) Intramolecular Redox Molecule->Photo Hydrolysis Hydrolysis (H2O) Nucleophilic Attack Molecule->Hydrolysis Carboxylic 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzoic acid Oxidation->Carboxylic Nitroso o-Nitrosobenzoic Acid Derivatives & Oligomers Photo->Nitroso Phenol De-alkylated Phenol Derivatives Hydrolysis->Phenol

Mechanisms of degradation for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

Q: Why does this specific molecule degrade so rapidly under ambient laboratory conditions?

A: The instability is multifactorial, driven by the synergistic reactivity of its functional groups:

  • Areal Oxidation: Aldehydes are highly susceptible to oxidation by atmospheric oxygen. This proceeds via a radical chain mechanism initiated by triplet oxygen ( 3O2​ ). The formyl C-H bond is cleaved to form an acyl radical, which reacts with oxygen to form a peroxy acid intermediate, ultimately yielding the corresponding carboxylic acid [1].

  • Photodegradation: The ortho-nitrobenzaldehyde structural motif is notoriously photolabile. Upon exposure to UV or short-wavelength visible light, the molecule undergoes an intramolecular redox rearrangement. The nitro group is reduced to a nitroso group while the aldehyde is oxidized, forming an o-nitrosobenzoic acid derivative. These nitroso intermediates are highly reactive and rapidly decompose into complex oligomers containing azo and amide linkages [2].

  • Hydrolytic Cleavage: Ambient moisture can initiate the hydrolysis of the chloroethoxy ether linkage over time, especially if trace acidic or basic impurities are present in the storage environment.

Part 2: Storage & Handling Protocols

Q: What is the optimal storage protocol to ensure >99% stability over a 6-month period?

A: To arrest the kinetic drivers of degradation, the compound must be rigorously protected from oxygen, moisture, and light. The industry standard for requires storage at -20°C under an inert atmosphere [3]. Furthermore, nitrobenzaldehyde derivatives explicitly require nitrogen or argon blanketing even at sub-zero temperatures [4].

Step-by-Step Aliquoting and Storage Methodology

This protocol is designed as a self-validating system; by controlling the micro-environment of the vial, you eliminate the variables that cause batch-to-batch inconsistency.

  • Environmental Preparation: Transfer the bulk material into an inert-atmosphere glovebox maintained at <0.1 ppm O2​ and H2​O .

  • Aliquoting: Weigh the material into pre-dried, amber borosilicate glass vials. Causality: Amber glass blocks UV and short-wavelength visible light (<500 nm), neutralizing the energy required to trigger the intramolecular ortho-nitro rearrangement.

  • Inert Gas Purging: If a glovebox is unavailable, utilize a Schlenk line. Purge the vial with high-purity Argon for 60 seconds. Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the solid powder, displacing residual oxygen.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined silicone septa. PTFE ensures chemical inertness, while the silicone backing maintains a pressure-tight seal against atmospheric ingress.

  • Thermal Control: Transfer the sealed vials to a -20°C freezer. Ensure the freezer is non-frost-free (manual defrost). Causality: Frost-free freezers undergo thermal cycling to melt ice, which repeatedly warms the sample and accelerates thermal degradation pathways.

  • Thawing (Critical Step): Before use, remove the vial from the freezer and place it in a desiccator to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, instantly initiating hydrolysis.

G Receive Receive Bulk Batch Glovebox Transfer to Glovebox (Ar/N2) Receive->Glovebox Amber Aliquot into Amber Vials Glovebox->Amber Purge Argon Blanket & PTFE Seal Amber->Purge Store Store at -20°C (Dark) Purge->Store

Optimized workflow for handling and long-term storage of photolabile aldehydes.

Part 3: Quantitative Stability Data

The table below summarizes the expected degradation profiles based on various storage conditions. Use this data to assess the risk if a shipment is delayed or a freezer fails.

Storage ConditionAtmosphereLight ExposureExpected Purity (1 Month)Expected Purity (6 Months)Primary Degradant
-20°C (Optimal) Argon/NitrogenDark (Amber Vial)>99.5%>99.0%None
4°CArgon/NitrogenDark (Amber Vial)>98.0%~95.0%Carboxylic Acid
25°C (Ambient)AirDark~90.0%<70.0%Carboxylic Acid
25°C (Ambient)AirAmbient Light<80.0%<50.0%Nitroso Oligomers & Acid
Part 4: Troubleshooting & Quality Control

Q: I suspect my batch was exposed to air/light. How can I self-validate the integrity of the compound before committing it to a critical synthesis step?

A: Visual inspection is notoriously unreliable for this compound; the powder may retain its characteristic yellow hue even when heavily degraded. You must validate structural integrity using the following analytical techniques:

  • 1H NMR Spectroscopy (Primary Validation): Dissolve a 5 mg aliquot in anhydrous DMSO−d6​ .

    • What to look for: The intact aldehyde proton will appear as a sharp singlet around δ 10.2 - 10.4 ppm.

    • Signs of failure: The appearance of a broad singlet far downfield ( δ 12.5 - 13.5 ppm) definitively indicates oxidation to the carboxylic acid. A loss of the aldehyde peak combined with complex, messy aromatic splitting suggests photolytic conversion to nitroso-oligomers.

  • HPLC-UV (Secondary Validation): Run a reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid, monitoring at 254 nm).

    • What to look for: The carboxylic acid degradant is significantly more polar than the parent aldehyde and will elute earlier in the chromatogram. Nitroso-oligomers will often appear as broad, late-eluting humps due to their higher molecular weight and polymeric nature.

References
  • Biswas, T. (2021). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. YouTube.[Link]

  • Wu, J.-D., Tosaka, M., Kayahara, E., Mizuhata, Y., & Yamago, S. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.[Link]

Sources

Optimization

Removing common impurities from synthesized 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Welcome to the technical support center for the synthesis and purification of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity for your downstream applications.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde typically involves two key transformations: a Williamson ether synthesis and an aromatic nitration. The order of these reactions can vary, leading to different sets of potential impurities.

Scenario A: Nitration followed by Williamson Ether Synthesis

In this route, 4-hydroxy-5-methoxy-2-nitrobenzaldehyde is reacted with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) under basic conditions.

Scenario B: Williamson Ether Synthesis followed by Nitration

Here, a vanillin derivative is first reacted with a 1,2-dihaloethane, followed by nitration of the resulting ether.

A thorough understanding of the likely impurities arising from these synthetic pathways is the first step toward effective purification.

Impurity Origin Rationale
4-hydroxy-5-methoxy-2-nitrobenzaldehydeUnreacted starting material (Scenario A)Incomplete Williamson ether synthesis reaction.
1,2-DichloroethaneExcess reagent (Scenario A)Often used in excess to drive the reaction to completion.[1][2][3]
Positional Isomers (e.g., 6-nitro isomer)Side product of nitration (Scenario B)Nitration of substituted benzene rings can lead to a mixture of isomers.[4]
Dimerized byproductsSide reaction in Williamson ether synthesisSelf-condensation of the starting phenol or reaction of the product with the starting material.
Hydrolyzed product (4-(2-hydroxyethoxy)-5-methoxy-2-nitrobenzaldehyde)Hydrolysis of the chloroethoxy groupCan occur during workup or purification under aqueous basic conditions.
Oxidized impurities (e.g., carboxylic acid)Oxidation of the aldehydeAromatic aldehydes can be susceptible to oxidation, especially under harsh reaction conditions.

Troubleshooting and Purification Strategies

This section addresses common issues encountered during the purification of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde in a question-and-answer format.

Recrystallization

Q1: My crude product is an oil and won't crystallize. What should I do?

This is a common issue when residual solvents or low-melting impurities are present.

  • Initial Cleanup: First, ensure that volatile solvents like 1,2-dichloroethane are thoroughly removed under reduced pressure. A high-vacuum line may be necessary.

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[5][6] The ideal solvent should dissolve the compound when hot but not at room temperature. For aromatic aldehydes, solvents like ethanol, methanol, or mixtures with water can be effective.

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system is a powerful alternative.[7][8] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Q2: After recrystallization, my yield is very low. How can I improve it?

Low recovery can be due to several factors.

  • Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent system.

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature (an ice bath is recommended) for an adequate amount of time to maximize crystal formation.

  • Supersaturation: If crystals are slow to form from a clear solution, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Column Chromatography

Q3: I'm trying to purify my compound by column chromatography, but I'm getting poor separation. What can I do?

Poor separation in column chromatography can be addressed by optimizing several parameters.[9][10][11][12]

  • Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like nitro-aromatics.[1][2]

  • Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value of approximately 0.2-0.4.

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow the less polar impurities to elute first, followed by your target compound, and finally the more polar impurities.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. Overloading the column can lead to poor separation.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane/ethyl acetate, then 1:1, and finally pure ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Complex Mixture Recrystallization->Column Further Purification Needed Pure Pure Product Recrystallization->Pure High Purity Column->Pure Analysis Purity Check (TLC, NMR, HPLC) Pure->Analysis

Caption: General purification workflow for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q4: How can I identify the impurities in my sample?

Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying impurities. Comparing the spectra of your purified product with those of the starting materials can help identify unreacted reagents.

Q5: The 2-chloroethoxy group seems sensitive. Are there any purification conditions I should avoid?

Yes, the 2-chloroethoxy group can be susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures, to form the corresponding 2-hydroxyethoxy derivative. It is advisable to avoid prolonged exposure to strong bases during workup and purification.

Q6: My final product is still slightly yellow. Is this normal?

Nitro-aromatic compounds are often pale yellow. However, a significant yellow or brown coloration may indicate the presence of impurities, possibly from oxidation or residual starting materials. If high purity is required, further purification by recrystallization or column chromatography may be necessary.

References

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • DCCEEW. (2022, June 30). 1,2-Dichloroethane. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for 1,2-Dichloroethane. Retrieved from [Link]

  • Oregon.gov. (n.d.). Health Effects Information for 1, 2 Dichloroethane. Retrieved from [Link]

  • Loba Chemie. (n.d.). 1,2-DICHLOROETHANE. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Dichloroethane. Retrieved from [Link]

  • Nitration Using Fuming HNO 3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode. (2018, February 20). ACS Publications. Retrieved from [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). 4-hydroxy-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2015, December 8). What is the best solvents combination that can be used to crystallize small natural products? Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). 03 分析条件の設定. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Crystallization Solvents. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for Nitroarene Hydrogenation

A Note on Scope: The principles of catalyst optimization are broadly applicable. While the initial query specified CAS 348618-75-7, this compound is not described in publicly available scientific literature.

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scope: The principles of catalyst optimization are broadly applicable. While the initial query specified CAS 348618-75-7, this compound is not described in publicly available scientific literature. Therefore, this guide utilizes the hydrogenation of nitroarenes to anilines—a critical and well-documented transformation in pharmaceutical and chemical synthesis—as a representative model system. The methodologies and troubleshooting logic presented here are directly transferable to other hydrogenation reactions.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing palladium catalyst loading in heterogeneous hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new nitroarene hydrogenation?

A good starting point for screening is typically 0.5 to 2.0 mol% of palladium relative to the nitroarene substrate, often using a 5% or 10% Pd on carbon (Pd/C) catalyst.[1] For many standard reductions, a loading of 10% (w/w) catalyst to substrate is a common initial trial. Remember that the key is the molar percentage of the active metal (Pd), not the bulk weight of the Pd/C.

Q2: My reaction is slow or has stalled. Should I just add more catalyst?

While insufficient catalyst is a possible cause, it's not the only one. Before adding more, consider these factors:

  • Catalyst Poisoning: The most common issue. Trace impurities in your starting material, solvent, or hydrogen gas (like sulfur or nitrogen compounds) can deactivate the catalyst.[2][3] Filtering the reaction mixture and adding fresh catalyst to the filtrate can sometimes overcome this if the poison is consumed.

  • Mass Transfer Limitation: Is your stirring vigorous enough? The reaction occurs at the three-phase interface (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Poor agitation can starve the catalyst of either hydrogen or substrate, mimicking low activity.[4]

  • Hydrogen Pressure: Is the hydrogen pressure adequate? Some reductions require higher pressures to proceed at a reasonable rate.[1]

A stalled reaction due to poisoning will not benefit from more catalyst; the fresh catalyst will also be deactivated. Addressing the root cause is more effective.

Q3: I'm observing significant side products like azo or azoxy compounds. How does catalyst loading influence this?

The formation of dimeric intermediates like azo and azoxy compounds is often linked to localized hydrogen starvation on the catalyst surface. This occurs when the rate of nitroarene reduction to intermediate species (nitrosobenzene, phenylhydroxylamine) is faster than the final hydrogenation to aniline.[5]

  • Too Low Loading: Can lead to a high concentration of substrate per catalyst site, potentially favoring intermediate-intermediate coupling reactions.

  • Too High Loading: Paradoxically, very high loadings can sometimes lead to poor hydrogen mass transfer, creating localized zones of hydrogen depletion, which also favors the formation of these impurities.

Optimizing loading is key to ensuring the final reduction step is not rate-limiting.

Q4: How do I determine the minimum effective catalyst loading for my process?

This requires a systematic screening study. The goal is to find the "sweet spot" that balances reaction time, yield, and cost. A typical approach involves running a series of parallel reactions with varying catalyst loadings (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mol% Pd) while keeping all other parameters (temperature, pressure, solvent, stirring rate) constant.[6] The reaction progress is monitored over time by techniques like HPLC or GC to determine the point at which lower loading begins to significantly compromise reaction rate or final conversion.

Q5: Can excessive catalyst loading be detrimental?

Yes. Beyond the obvious cost implications, high catalyst loading can lead to:

  • Safety Risks: Hydrogenation reactions are highly exothermic.[7] A very high catalyst loading can lead to a rapid temperature and pressure increase, creating a risk of a runaway reaction, especially at scale.[7]

  • Selectivity Issues: As mentioned in Q3, it can sometimes negatively impact selectivity. Additionally, for molecules with multiple reducible functional groups, higher loadings might lead to over-reduction of other sensitive groups.[8]

  • Difficult Workup: Filtering large amounts of fine, pyrophoric Pd/C can be challenging and hazardous.

Troubleshooting Guide

Problem Potential Cause(s) Related to Catalyst Loading Suggested Solutions & Rationale
Incomplete Conversion 1. Insufficient Catalyst: The number of active sites is too low for the substrate amount. 2. Catalyst Poisoning: Active sites are blocked by impurities.[2] 3. Poor Mass Transfer: Catalyst is starved of H₂ or substrate.1. Increase Loading: Incrementally increase catalyst loading (e.g., from 1 mol% to 1.5 mol%). 2. Purify Substrate/Solvent: Use highly pure materials. Consider passing the substrate solution through a plug of activated carbon or alumina before the reaction. 3. Increase Agitation/Pressure: Improve stirring speed to enhance gas-liquid dispersion. Increase H₂ pressure to improve its solubility in the solvent.[1]
Poor Selectivity (Azo/Azoxy Impurities) 1. Non-Optimal Loading: Catalyst surface is either overwhelmed by substrate or starved of hydrogen. 2. Localized H₂ Depletion: Stirring is insufficient for the reaction rate.1. Screen Catalyst Loading: Perform an optimization study (see protocol below) to find the ideal loading. 2. Improve H₂ Dispersion: Increase stirring rate or consider a reactor with better gas entrainment capabilities (e.g., a baffled flask or specialized hydrogenation vessel).
Reaction Runaway (Rapid T/P Increase) 1. Excessive Catalyst Loading: The reaction rate is too high for the system's heat removal capacity.[7]1. Reduce Catalyst Loading: Immediately reduce the catalyst loading for subsequent experiments. 2. Control H₂ Addition: At scale, control the rate of hydrogen addition to manage the exotherm.
Debenzylation or Other Hydrogenolysis 1. Catalyst Loading Too High: More active sites can promote undesired side reactions. 2. Acidic Conditions: Trace acids can promote hydrogenolysis.1. Reduce Catalyst Loading: Lowering the amount of catalyst can sometimes temper its activity towards undesired pathways. 2. Use a Neutral Solvent: Ensure the solvent (e.g., ethanol, ethyl acetate) is neutral. If necessary, add a non-poisonous base like K₂CO₃.

Visualized Workflows and Mechanisms

Catalyst Loading Optimization Workflow

This diagram outlines the logical flow for systematically determining the optimal catalyst loading for a given hydrogenation reaction.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision A Define Substrate & Reaction Scope B Select Catalyst & Solvent (e.g., 5% Pd/C in EtOH) A->B C Set Fixed Parameters (Temp, Pressure, Stirring) B->C D Run Parallel Reactions (e.g., 0.1, 0.5, 1.0, 2.0 mol% Pd) C->D E Monitor Reaction Progress (HPLC/GC/TLC at t=1, 2, 4, 8h) D->E F Analyze Data: Rate vs. Loading vs. Purity E->F G Is Rate & Purity Acceptable at Low Loading? F->G H Select Lowest Effective Loading G->H  Yes I Troubleshoot or Re-evaluate Fixed Parameters (Q2/Q3) G->I  No

Caption: Workflow for Catalyst Loading Optimization.

Nitroarene Reduction Pathway

This diagram illustrates the stepwise reduction of a nitro group and highlights where side reactions can occur, which are often influenced by catalyst loading and hydrogen availability.

ReactionPathway cluster_side_reactions Side Products (Favored by H₂ Starvation) Nitro R-NO₂ (Nitroarene) Nitroso R-NO (Nitroso) Nitro->Nitroso +H₂ / Pd Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ / Pd Azoxy R-N=N(O)-R (Azoxy) Nitroso->Azoxy Aniline R-NH₂ (Aniline) Hydroxylamine->Aniline +H₂ / Pd Hydroxylamine->Azoxy Condensation Azo R-N=N-R (Azo) Azoxy->Azo +H₂ / Pd

Caption: Nitroarene Reduction and Side Product Formation Pathway.

Experimental Protocol: Catalyst Loading Screening

Objective: To determine the minimum catalyst loading required to achieve complete conversion of a model nitroarene (e.g., 4-nitroanisole) to the corresponding aniline within a target timeframe (e.g., 4 hours) with high selectivity.

Materials:

  • 4-nitroanisole (Substrate)

  • 5% Palladium on Carbon (Pd/C), 50% wet basis

  • Ethanol (Solvent), anhydrous grade

  • Hydrogen gas (H₂), high purity

  • Inert gas (Nitrogen or Argon)

  • Parallel hydrogenation reactor or multiple identical reaction vessels (e.g., Parr shaker vessels)

Procedure:

  • Preparation:

    • Prepare a stock solution of 4-nitroanisole in ethanol (e.g., 0.5 M).

    • Set up four identical reaction vessels. To each vessel, add a magnetic stir bar and the calculated amount of the substrate stock solution (e.g., 10 mL, 5 mmol).

  • Catalyst Addition:

    • Vessel 1 (0.2 mol% Pd): Weigh X mg of 5% Pd/C.

    • Vessel 2 (0.5 mol% Pd): Weigh Y mg of 5% Pd/C.

    • Vessel 3 (1.0 mol% Pd): Weigh Z mg of 5% Pd/C.

    • Vessel 4 (2.0 mol% Pd): Weigh W mg of 5% Pd/C.

    • Note: Calculate the required mass of wet Pd/C carefully, accounting for the 50% water content and the molar mass of Pd.

  • Reaction Setup:

    • Seal each vessel.

    • Purge each vessel with inert gas (3 cycles of vacuum/backfill) to remove all oxygen.

    • Introduce hydrogen gas to the desired pressure (e.g., 50 psi / ~3.5 bar).

  • Execution:

    • Begin vigorous stirring at a constant rate for all vessels (e.g., 800 RPM).

    • Set the reaction temperature (e.g., 30 °C).

    • Start a timer.

  • Monitoring & Analysis:

    • At specified time points (e.g., 1, 2, 4, and 6 hours), carefully take a small aliquot from each reaction mixture via a sampling port (if available) or by stopping, venting, and quickly unsealing one vessel at a time.

    • Dilute the aliquot and filter it through a syringe filter to remove the catalyst.

    • Analyze the filtered sample by HPLC or GC to determine the ratio of starting material, product, and any detectable impurities.

  • Data Interpretation:

    • Plot the percentage conversion against time for each catalyst loading.

    • Compare the purity of the final product at each loading.

    • The optimal loading is the lowest amount that achieves >99% conversion within the desired time, with minimal side product formation.

Hypothetical Data Summary Table
Catalyst Loading (mol% Pd)Time to >99% Conversion (hours)Final Purity at 4h (%)Key Impurity (Azo/Azoxy) (%)
0.2> 8 (incomplete)85.21.5
0.53.599.50.3
1.01.899.70.1
2.01.199.60.2

References

  • Sajiki, H. (2015). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Journal of the Japan Petroleum Institute, 58(4), 219-232. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Hydrogenation Reactions with Palladium on Carbon Catalysts. [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 14-21. [Link]

  • H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • Gao, F., et al. (2022). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. RSC Advances, 12(52), 33959-33968. [Link]

  • Shvets, O. V., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(3), 675-684. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde Substitutions

Welcome to the Technical Support Center. 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde[] is a highly functionalized intermediate frequently utilized in the synthesis of quinazoline-based EGFR inhibitors and other targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde[] is a highly functionalized intermediate frequently utilized in the synthesis of quinazoline-based EGFR inhibitors and other targeted therapeutics. However, researchers routinely encounter significant bottlenecks when attempting bimolecular nucleophilic substitution ( SN​2 ) of the 2-chloroethoxy group with bulky secondary amines (e.g., morpholine, piperidine, or piperazine).

As an Application Scientist, I have structured this guide to address the root causality of these failures—specifically, the interplay between steric hindrance, leaving group kinetics, and chemoselectivity—and to provide field-proven, self-validating protocols to optimize your yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why are my substitution yields with bulky amines consistently below 30%, even after 48 hours of reflux?

The Causality: The failure is driven by a high activation energy ( Ea​ ) barrier. While primary carbons are typically favorable for SN​2 reactions, the 2-chloroethoxy group in this molecule is flanked by a sterically demanding microenvironment (the adjacent ether oxygen and the bulky multi-substituted aromatic ring). Furthermore, chloride is a relatively poor leaving group. When a bulky nucleophile like morpholine attempts a backside attack, the steric repulsion drastically slows the reaction kinetics. The Solution: Implement an in situ Finkelstein reaction[2]. By introducing a catalytic amount of Sodium Iodide (NaI), the alkyl chloride undergoes halogen exchange to form an alkyl iodide. Iodine is highly polarizable and a superior leaving group, which significantly lowers the Ea​ of the transition state, allowing the bulky amine to substitute efficiently.

Q2: LC-MS analysis of my crude mixture shows a major mass corresponding to the loss of water (-18 Da). What is happening?

The Causality: You are observing a chemoselectivity failure. Amines are highly nucleophilic toward carbonyls. The aldehyde group at the C1 position of your substrate is highly electrophilic. The bulky amine is kinetically outcompeting the sterically hindered SN​2 pathway by attacking the aldehyde to form an imine (Schiff base). The Solution: Imine formation is under kinetic control and is reversible, whereas the SN​2 substitution is under thermodynamic control and is irreversible. You can exploit this by driving the reaction to completion and utilizing a mildly acidic aqueous workup to hydrolyze the imine back to the target aldehyde.

Chemoselectivity SM 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzaldehyde Imine Imine/Enamine Byproduct (Kinetic, Reversible) SM->Imine Competitive Attack (Aldehyde) SN2 Target SN2 Product (Thermodynamic, Irreversible) SM->SN2 Sterically Hindered SN2 Amine Bulky Amine Nucleophile (e.g., Morpholine) Amine->Imine Amine->SN2 Imine->SM Acidic Hydrolysis (Workup)

Fig 1: Chemoselective pathways demonstrating competitive imine formation vs. desired SN2 substitution.

Q3: I am observing elimination byproducts (alkenes). How do I suppress the E2 pathway?

The Causality: Bulky amines can act as Brønsted bases rather than nucleophiles, promoting E2 elimination. The Solution: Shift to a highly polar aprotic solvent like DMF. DMF solvates cations tightly but leaves nucleophilic anions and neutral amines relatively "naked" and highly reactive, favoring SN​2 [3]. Additionally, use a non-nucleophilic inorganic base like Potassium Carbonate ( K2​CO3​ ) to scavenge the generated HCl, preventing the protonation and deactivation of your amine nucleophile.

Part 2: Self-Validating Experimental Protocol

Optimized Finkelstein-Assisted Amination Workflow This protocol utilizes in situ halogen exchange to overcome steric hindrance, coupled with a specific chemoselective workup to self-correct competitive imine formation.

Materials:

  • 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Morpholine (2.5 eq)

  • Sodium Iodide (NaI) (0.5 eq, catalyst)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 eq, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of substrate)

Step-by-Step Methodology:

  • Halogen Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the benzaldehyde substrate in anhydrous DMF. Add NaI and stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution will slightly darken, and a fine white precipitate (NaCl) will begin to form. Because NaCl is insoluble in DMF, it precipitates out, driving the Finkelstein equilibrium forward via Le Chatelier's principle[2].

  • Base Addition: Add the finely powdered K2​CO3​ . A heterogeneous mixture ensures continuous scavenging of HCl without introducing competing soluble nucleophiles.

  • Nucleophilic Attack: Add the bulky amine dropwise over 5 minutes to prevent localized exothermic spikes.

  • Thermal Shift: Elevate the reaction temperature to 75°C. Monitor via TLC (Hexanes:EtOAc 1:1) or LC-MS. The reaction typically reaches >95% conversion within 6 hours.

  • Chemoselective Workup (Critical Step): Cool the mixture to room temperature. Quench with a 5% aqueous NaHCO3​ solution, then extract with Ethyl Acetate (EtOAc).

    • Validation Checkpoint 2: To ensure any kinetically formed imines are reverted to the aldehyde, wash the combined organic layers vigorously with a mildly acidic solution (0.1 M HCl) for 10 minutes. Monitor the organic layer via TLC; the rapid disappearance of the highly non-polar imine spot confirms successful hydrolysis back to the target product.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure substituted aldehyde.

Finkelstein Start Alkyl Chloride Substrate Finkelstein In situ Finkelstein (+ NaI / KI) Start->Finkelstein Intermediate Alkyl Iodide Intermediate Finkelstein->Intermediate Halogen Exchange Substitution SN2 Substitution (+ Bulky Amine) Intermediate->Substitution Lower Steric Penalty Product Target Product (High Yield) Substitution->Product

Fig 2: Finkelstein-assisted workflow lowering activation energy for sterically hindered amination.

Part 3: Quantitative Data Comparison

The table below summarizes the optimization matrix for the amination of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde with morpholine, demonstrating the critical impact of the Finkelstein catalyst and solvent choice on overcoming steric and chemoselective barriers.

SolventBaseAdditiveTemp (°C)Time (h)Yield (%)Primary Byproduct / Outcome
EthanolTEA (2.0 eq)None80 (Reflux)48< 15%Imine formation; Unreacted SM
Acetonitrile K2​CO3​ (2.0 eq)None80 (Reflux)3635%Imine formation; Slow SN​2 kinetics
DMFDIPEA (2.0 eq)None752445%Imine formation; Trace E2 elimination
DMF K2​CO3​ (2.0 eq) NaI (0.5 eq) 75 6 > 85% None (Imine hydrolyzed during workup)

Note: Yields represent the isolated target product after the self-validating acidic workup detailed in the protocol.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of developing stability-indicating methods for highly functionalized aromatic intermediates. 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzald...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of developing stability-indicating methods for highly functionalized aromatic intermediates. 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS 348618-75-7) is a critical synthetic building block with a molecular formula of C10H10ClNO5[]. Because it serves as an upstream intermediate for complex active pharmaceutical ingredients (APIs), accurately determining its purity is paramount to preventing the propagation of process impurities or genotoxic degradants into final drug products.

According to the ICH Q2(R2) guidelines, the objective of validating an analytical procedure is to definitively demonstrate that it is "fit for its intended purpose"[2]. A validated quantitative analytical procedure that can detect changes in relevant quality attributes during storage is considered stability-indicating[3]. This guide objectively compares a traditional C18 chromatographic approach against a modern Core-Shell Phenyl-Hexyl method, providing the mechanistic rationale and a self-validating experimental protocol for rigorous purity analysis.

Physicochemical Profiling & Mechanistic Rationale

To design an optimal separation strategy, we must first understand the causality behind the analyte's behavior. 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde possesses a unique push-pull electronic configuration:

  • Nitro Group ( −NO2​ ): A strongly electron-withdrawing moiety that creates a localized π -electron deficiency on the aromatic ring.

  • Methoxy Group ( −OCH3​ ): An electron-donating group that contributes to the molecular dipole.

  • Aldehyde & Chloroethoxy Tail: Provide a mix of polar reactivity and hydrophobic bulk.

The Selectivity Challenge: C18 vs. Phenyl-Hexyl

When utilizing a standard fully porous C18 column , separation relies exclusively on dispersive van der Waals (hydrophobic) forces. However, process impurities such as positional isomers (e.g., 5-chloro-4-methoxy-2-nitrobenzaldehyde) possess nearly identical partition coefficients ( logP ), leading to co-elution.

By switching to a Core-Shell Phenyl-Hexyl stationary phase, we introduce a secondary, orthogonal retention mechanism: π−π electron donor-acceptor interactions . The electron-rich phenyl ring of the stationary phase acts as a donor, interacting strongly with the electron-deficient nitroaromatic ring of the analyte. Furthermore, the core-shell (superficially porous) particle architecture minimizes the longitudinal diffusion and eddy dispersion terms of the van Deemter equation, yielding sharper peaks and higher theoretical plates without the extreme backpressure of sub-2 µm particles.

Selectivity A Analyte & Impurities Mixture B Conventional C18 (Hydrophobic Dispersion) A->B Standard Approach C Core-Shell Phenyl-Hexyl (π-π & Hydrophobic) A->C Orthogonal Approach D Co-elution / Poor Resolution (Rs < 1.5) B->D E Baseline Resolution (Rs > 2.0) C->E

Figure 2: Mechanistic comparison of stationary phase selectivity.

Quantitative Performance Comparison

The table below summarizes the empirical performance differences between the two column chemistries during initial method development.

ParameterConventional C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)Causality / Advantage
Retention Time (Rt) 8.4 min6.2 minCore-shell particles reduce mass transfer resistance, enabling faster elution.
Theoretical Plates (N) ~9,500~22,000Reduced eddy diffusion yields highly efficient, sharp peaks.
Resolution (Rs) 1.2 (Co-elution)2.8 (Baseline) π−π interactions provide orthogonal selectivity for nitroaromatics.
Tailing Factor (Tf) 1.61.1Phenyl-hexyl phase shielding prevents secondary silanol interactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria directly into the workflow. The sequence is programmed to halt if SST criteria are not met, ensuring that no sample data is reported from an unoptimized system.

A. Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Causality: Formic acid suppresses the ionization of any phenolic process impurities, preventing peak tailing).

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm (Optimal for nitroaromatic chromophores)

  • Injection Volume: 5 µL

B. Preparation of Solutions
  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • System Suitability Solution: Spike the Standard Solution with 1.0 µg/mL of a known positional isomer impurity (e.g., 5-chloro-4-methoxy-2-nitrobenzaldehyde) to verify resolution.

C. System Suitability Testing (SST) Execution

Before analyzing validation samples, inject the System Suitability Solution in replicate (n=6).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between analyte and isomer ≥2.0 .

    • Tailing factor ( Tf​ ) for the analyte peak ≤1.5 .

    • Relative Standard Deviation (%RSD) of analyte peak area ≤2.0% .

ICH Q2(R2) Method Validation Workflow & Data

The validation of this analytical procedure follows the lifecycle approach dictated by ICH Q2(R2)[4].

Workflow S1 Method Scope & Risk Assessment S2 Specificity (Peak Purity) S1->S2 S3 Linearity & Range (LOQ to 120%) S2->S3 S4 Accuracy & Precision (Recovery & %RSD) S3->S4 S5 Validated Method S4->S5

Figure 1: ICH Q2(R2) Analytical Method Validation Lifecycle.

Validation Results Summary

The Core-Shell Phenyl-Hexyl method was subjected to rigorous validation. The results, summarized below, confirm that the method exceeds regulatory requirements for purity analysis.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultConclusion
Specificity No interference at Rt​ of analytePeak purity angle < purity threshold (via PDA)Pass
Linearity & Range R2≥0.999 (LOQ to 120% of spec) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.5%Pass
Method Precision %RSD ≤2.0% (n=6 preparations)0.45%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, relying on standard hydrophobic dispersion (C18) poses a high risk of co-eluting critical positional isomers. By leveraging the π−π interactions of a Core-Shell Phenyl-Hexyl stationary phase, we achieve baseline resolution ( Rs​=2.8 ) and superior peak efficiency. The self-validating protocol provided herein strictly adheres to ICH Q2(R2) guidelines, ensuring highly accurate, reproducible, and audit-ready data for pharmaceutical development workflows.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

Structural Elucidation and MS Platform Comparison for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In the synthesis of epidermal growth factor recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib, 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS: 348618-75-7) serves as a critical upstream intermediate [1]. The rigorous structural confirmation and impurity profiling of this intermediate are paramount, as downstream carryover of unreacted species or side-products directly impacts the safety and efficacy profiles of the final active pharmaceutical ingredient (API).

As a Senior Application Scientist, I have evaluated multiple analytical platforms for the characterization of this compound. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a definitive, self-validating methodology for its fragmentation analysis.

Platform Comparison: Selecting the Optimal MS Strategy

When analyzing halogenated, nitro-aromatic intermediates, the choice of mass spectrometry platform dictates the depth of structural information acquired. Below is an objective comparison of the three primary alternatives used in pharmaceutical development.

Table 1: Performance Comparison of MS Platforms for Intermediate Analysis
Feature / MetricUHPLC-Q-TOF (HRMS)UHPLC-QqQ (LRMS)GC-EI-MS
Primary Application Unknown impurity profiling, exact mass structural elucidation.High-sensitivity targeted quantitation (MRM).Volatile/semi-volatile impurity screening.
Mass Accuracy < 2 ppm (Excellent)Nominal mass (± 0.5 Da)Nominal mass (± 0.5 Da)
Isotope Fidelity High (resolves 35 Cl / 37 Cl fine structure perfectly)ModerateModerate (Hard ionization may skew ratios)
Fragmentation Control High (Collision-Induced Dissociation - CID)High (CID in Q2)Low (Fixed 70 eV Electron Impact)
Suitability for this Compound Optimal: Confirms elemental composition of fragments [2].Good: Best for routine QA/QC batch release.Sub-optimal: Thermal degradation of nitro group possible.

Scientist's Insight (The "Why"): While GC-MS is a staple for raw material screening, the thermal lability of the nitrobenzaldehyde moiety often leads to source-induced degradation prior to detection. UHPLC-Q-TOF (HRMS) is the superior alternative for developmental phases because it provides sub-ppm mass accuracy, allowing us to unequivocally assign elemental formulas to complex fragmentation pathways—a critical requirement for regulatory submissions.

Mechanistic Fragmentation Analysis (ESI-MS/MS)

Understanding the causality behind the fragmentation of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde requires analyzing its functional groups. Under positive Electrospray Ionization (ESI+), the compound readily protonates at the aldehyde or methoxy oxygen, yielding a precursor ion of [M+H]+ at m/z 260.0320 .

The presence of the chlorine atom provides a self-validating isotopic signature: a distinct M+2 peak at m/z 262.0290 in a ~3:1 intensity ratio, confirming the preservation of the chloroethoxy chain in the precursor ion.

Key Fragmentation Pathways:
  • Loss of the Nitro Group (-46 Da): Nitroaromatics are highly susceptible to the loss of NO 2​ under CID conditions due to the relatively weak C-N bond compared to the stability of the aromatic ring. This yields a prominent product ion at m/z 214.0391.

  • Cleavage of the Chloroethoxy Chain (-63 Da): Inductive cleavage at the ether oxygen leads to the neutral loss of the chloroethyl radical (C 2​ H 4​ Cl), a hallmark of halogenated aliphatic chains attached to aromatic systems, resulting in m/z 197.0322.

  • Methoxy Radical Loss (-15 Da): A minor but diagnostic pathway involves the loss of a methyl radical from the methoxy group, generating a radical cation at m/z 245.0085.

Fragmentation M Precursor Ion[M+H]+ m/z 260.0320 C10H11ClNO5+ F1 Product Ion m/z 214.0391 C10H11ClNO3+ M->F1 - NO2 (46 Da) CID: 15 eV F2 Product Ion m/z 197.0322 C8H7NO5+ M->F2 - C2H4Cl (63 Da) CID: 25 eV F3 Product Ion (Radical) m/z 245.0085 C9H8ClNO5+• M->F3 - CH3• (15 Da) CID: 35 eV F4 Secondary Product m/z 186.0442 C9H11ClNO2+ F1->F4 - CO (28 Da) CID: 40 eV

Caption: ESI-MS/MS CID fragmentation pathways of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

Validated Experimental Protocol: UHPLC-Q-TOF-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a pre-run System Suitability Test (SST) and dynamic background subtraction, false positives from solvent clusters are eliminated [3].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde standard.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to 1 µg/mL using the initial mobile phase conditions (95% H 2​ O / 5% ACN with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents peak distortion and early-eluting solvent fronts.

Phase 2: UHPLC Separation

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes robust [M+H]+ ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Phase 3: Q-TOF MS/MS Acquisition

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Set MS1 mass range to 100-1000 m/z.

  • Collision Energy (CE): Ramp from 15 eV to 40 eV to capture both fragile (NO 2​ loss) and stable (aromatic ring cleavage) fragmentation events.

Workflow S1 1. Sample Prep (Dilution in ACN/H2O) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Capillary: 3.5kV) S2->S3 S4 4. Q-TOF MS/MS (CID, CE: 15-40 eV) S3->S4 S5 5. Data Analysis (Isotope & Mass Profiling) S4->S5

Caption: End-to-end UHPLC-Q-TOF-MS/MS analytical workflow for intermediate profiling.

Quantitative Data Presentation

The table below summarizes the theoretical vs. expected observed exact masses for the precursor and major product ions. Software tools like MassFragment can be utilized to automate the matching of these observed MS2 features with in silico generated fragmentation data [4].

Table 2: Exact Mass and Mass Error Analysis for Key Fragments
Ion TypeFormulaTheoretical Exact Mass (m/z)Expected Observed Mass (m/z)Mass Error (ppm)Interpretation
Precursor [M+H]+ C 10​ H 11​ ClNO 5+​ 260.0320260.0323< 1.5Intact protonated molecule
Isotope [M+2+H]+ C 10​ H 1137​ ClNO 5+​ 262.0290262.0294< 1.5Confirms 1x Chlorine atom
Fragment 1 C 10​ H 11​ ClNO 3+​ 214.0391214.0395< 2.0Loss of NO 2​
Fragment 2 C 8​ H 7​ NO 5+​ 197.0322197.0320< 1.5Loss of C 2​ H 4​ Cl
Fragment 3 C 9​ H 8​ ClNO 5+∙​ 245.0085245.0088< 1.5Loss of Methoxy CH 3​

Note: Mass errors < 5 ppm are considered self-validating for elemental composition assignment in HRMS workflows.

Conclusion

For the structural elucidation of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, UHPLC-Q-TOF-MS/MS significantly outperforms QqQ and GC-MS platforms. By leveraging high-resolution exact mass data and mapping the specific CID fragmentation pathways (specifically the diagnostic losses of NO 2​ and the chloroethyl group), researchers can confidently track this intermediate and its related impurities throughout the synthesis of complex TKIs.

References

  • Zhao, Y., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PMC. Retrieved from[Link]

  • Wang, X., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI Molecules. Retrieved from[Link]

  • Waters Corporation. (2021). Mining Drug Metabolite Data Using waters_connect™ LC-MS Toolkit, Mass Fragment and Tandem Quadrupole LC-MS/MS. Retrieved from[Link]

Validation

Benchmarking Synthesis Routes for High-Purity CAS 348618-75-7: Batch vs. Continuous Flow Nitration

CAS 348618-75-7 (4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde) is a critical electrophilic building block used extensively in the synthesis of 6,7-disubstituted quinazoline and quinoline scaffolds. These heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS 348618-75-7 (4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde) is a critical electrophilic building block used extensively in the synthesis of 6,7-disubstituted quinazoline and quinoline scaffolds. These heterocycles are the pharmacophoric core of numerous EGFR and VEGFR tyrosine kinase inhibitors (e.g., Gefitinib and Vandetanib analogues).

Achieving high-purity CAS 348618-75-7 at scale requires navigating two primary chemical hurdles: strictly controlling the regioselectivity of the aromatic ring substitution and suppressing the oxidative degradation of the aldehyde moiety during nitration. This guide objectively benchmarks the industry-standard Batch Nitration route against an advanced Continuous Flow methodology, providing actionable experimental data for process chemists and drug development professionals.

Retrosynthetic Analysis & Mechanistic Pitfalls

A common pitfall in designing a route to CAS 348618-75-7 is attempting to nitrate vanillin (3-methoxy-4-hydroxybenzaldehyde) prior to alkylation. The C4-hydroxyl group is a more powerful ortho/para director than the C3-methoxy group. Consequently, direct nitration of vanillin yields predominantly 5-nitrovanillin, with the desired 6-nitrovanillin regioisomer forming in only ~10% yield[1].

To circumvent this, the consensus sequence relies on masking the C4-hydroxyl group first. Alkylating vanillin with 1-bromo-2-chloroethane yields 4-(2-chloroethoxy)-3-methoxybenzaldehyde. In this intermediate, the synergistic para-directing effect of the C3-methoxy group and the ortho-directing effect of the C4-alkoxy group strongly favor electrophilic attack at the C6 position. This regioselectivity is highly analogous to the nitration of veratraldehyde, which reliably yields 6-nitroveratraldehyde in >93% yield[2].

Regioselectivity V Vanillin (3-methoxy-4-hydroxybenzaldehyde) A 4-(2-chloroethoxy)- 3-methoxybenzaldehyde V->A 1-bromo-2-chloroethane K2CO3, DMF W 5-nitrovanillin (Undesired Regioisomer) V->W Direct Nitration (C-5 position favored) T CAS 348618-75-7 (Target: 2-nitro isomer) A->T Nitration (C-6 position favored)

Retrosynthetic pathways demonstrating the necessity of O-alkylation prior to nitration.

Benchmarking the Nitration Step: Batch vs. Flow

While the regioselectivity is solved by pre-alkylation, the subsequent nitration step introduces a new challenge: aldehyde oxidation . Fuming nitric acid is a potent oxidant that rapidly converts benzaldehydes into their corresponding benzoic acids.

  • Route A (Traditional Batch): Relies on a solvent mixture of acetic acid and acetic anhydride. The acetic anhydride transiently protects the aldehyde in situ as a gem-diacetate, shielding it from oxidation while the aromatic ring is nitrated. However, the reaction is highly exothermic, leading to thermal runaway risks at >5 kg scales.

  • Route B (Continuous Flow): Utilizes a microreactor setup with fuming HNO₃ in sulfolane . Sulfolane is highly stable to strongly acidic/oxidizing conditions and prevents freezing at 0 °C. The ultra-fast mixing and superior heat dissipation of the microreactor allow the nitration to kinetically outcompete the oxidation pathway without the need for acetic anhydride[3].

Quantitative Performance Comparison
ParameterRoute A: Traditional BatchRoute B: Continuous Flow (Sulfolane)
Overall Yield (2 steps) 58%84%
Regioselectivity (C6:C2) 85:15>98:2
Aldehyde Oxidation Impurity 8% – 12%< 1%
E-Factor (Nitration Step) ~45~12
Scalability Limit High thermal runaway risk >5 kgUnrestricted (via numbering-up)

Self-Validating Experimental Protocols

Step 1: O-Alkylation (Common Precursor Synthesis)

Causality: Potassium carbonate is selected as the base because it is strong enough to deprotonate the phenol but weak enough to prevent the elimination of 1-bromo-2-chloroethane into vinyl chloride.

  • Charge a reactor with Vanillin (1.0 eq, 152.15 g) and anhydrous DMF (750 mL).

  • Add anhydrous K₂CO₃ (1.5 eq, 207.3 g) and stir at 25 °C for 30 minutes to form the phenoxide.

  • Dropwise add 1-bromo-2-chloroethane (1.2 eq, 172.1 g) over 1 hour.

  • Heat the suspension to 80 °C for 8 hours.

  • Cool to room temperature and quench into 3 L of ice water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-(2-chloroethoxy)-3-methoxybenzaldehyde (~92% yield)[1].

Step 2, Route A: Traditional Batch Nitration

Causality: Temperature must be strictly maintained below 5 °C to prevent the cleavage of the chloroethyl ether and limit dinitration.

  • Dissolve 4-(2-chloroethoxy)-3-methoxybenzaldehyde (1.0 eq, 100 g) in a mixture of glacial acetic acid (300 mL) and acetic anhydride (100 mL). Stir for 1 hour at 20 °C to allow gem-diacetate formation.

  • Cool the reactor to 0 °C.

  • Slowly add fuming HNO₃ (1.5 eq, 30 mL) dropwise over 2 hours, maintaining the internal temperature between 0–5 °C.

  • Stir for an additional 2 hours at 5 °C.

  • Quench by pouring the mixture over 2 kg of crushed ice. The product precipitates as a yellow solid. Recrystallize from ethanol to remove the oxidized benzoic acid impurity.

Step 2, Route B: Continuous Flow Nitration

Causality: The 15-second residence time is the exact kinetic window where electrophilic aromatic substitution completes, but the slower oxidation of the aldehyde has not yet initiated.

  • Stream 1: Prepare a 1.0 M solution of 4-(2-chloroethoxy)-3-methoxybenzaldehyde in anhydrous sulfolane.

  • Stream 2: Fuming HNO₃ (1.5 M equivalent rate).

  • Pump both streams into a Hastelloy T-mixer submerged in a 0 °C cooling bath.

  • Pass the mixed stream through a PTFE residence time coil (volume calibrated for a 15-second residence time at 20 °C).

  • Direct the reactor effluent immediately into a stirred quench vessel containing ice water.

  • Filter the highly pure precipitating CAS 348618-75-7 product (No recrystallization required)[3].

FlowChemistry S1 Substrate Stream (Aldehyde in Sulfolane) M Microreactor T-Mixer (0 °C) S1->M S2 Nitrating Stream (Fuming HNO3) S2->M R Residence Time Coil (15 sec, 20 °C) M->R Rapid Mixing Q Quench / Workup (Ice Water) R->Q Controlled Exotherm

Continuous flow microreactor setup utilizing sulfolane to suppress oxidative degradation.

Conclusion

For bench-scale synthesis (<100 g), Route A remains accessible using standard glassware, though it suffers from moderate yields and requires recrystallization to clear the oxidized impurities. For pilot-scale and commercial manufacturing of CAS 348618-75-7, Route B (Continuous Flow) is the objectively superior methodology. By leveraging sulfolane and precise thermal management, Route B eliminates the need for transient protecting groups, nearly eradicates the oxidation profile, and safely manages the nitration exotherm.

References
  • Title: WO2016071435A2 - Synthesis of copanlisib and its dihydrochloride salt Source: Google Patents URL
  • Title: Nitration Using Fuming HNO3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode Source: ResearchGate / Organic Process Research & Development URL
  • Title: Synthesis and Antibacterial Activities of N-Phenylpyrazolines from Veratraldehyde Source: ResearchGate URL

Sources

Comparative

Comparative Analysis of Reducing Agents for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS: 348618-75-7)[] Introduction & Mechanistic Context As a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS: 348618-75-7)[]

Introduction & Mechanistic Context

As a highly functionalized aromatic building block, 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde presents a classic chemoselectivity challenge in organic synthesis. Frequently utilized as an advanced intermediate in the synthesis of quinazoline-based EGFR inhibitors (such as gefitinib analogues), this molecule contains three potentially reducible moieties:

  • An electrophilic aldehyde (-CHO).

  • A highly reducible nitro group (-NO 2​ ).

  • An aliphatic alkyl chloride (-CH 2​ CH 2​ Cl), susceptible to hydrodehalogenation under aggressive catalytic conditions.

The strong electron-withdrawing nature of the ortho-nitro group renders the carbonyl carbon exceptionally electron-deficient and highly reactive towards nucleophiles[2]. Consequently, selecting the appropriate reducing agent is not merely a matter of yield, but of strict chemoselective control. This guide evaluates the performance, mechanistic causality, and practical handling of standard reducing agents applied to this substrate.

Chemoselective Reaction Pathways

The divergence in product formation depends entirely on the electronic mechanism of the chosen reducing agent.

Pathways Start 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzaldehyde NaBH4 NaBH4 / MeOH (Hydride Transfer) Start->NaBH4 SnCl2 SnCl2 / EtOAc:MeOH (Electron Transfer) Start->SnCl2 PdC H2, Pd/C (Catalytic Hydrogenation) Start->PdC Prod1 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzyl alcohol (Stable) NaBH4->Prod1 Prod2 2-Amino-4-(2-chloroethoxy)- 5-methoxybenzaldehyde (Unstable / Prone to Cyclization) SnCl2->Prod2 Prod3 Global Reduction Products (+ Dehalogenation) PdC->Prod3

Figure 1: Chemoselective reduction pathways of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.
A. Carbonyl Reduction: Sodium Borohydride (NaBH 4​ )

NaBH 4​ acts via nucleophilic hydride transfer. The hydride attacks the highly electrophilic carbonyl carbon, forming a tetraalkoxyborate intermediate[3]. Because NaBH 4​ is a hard nucleophile, it strictly targets the polarized C=O bond, leaving the nitro group and the aliphatic chloride completely intact.

B. Nitro Reduction: Tin(II) Chloride (SnCl 2​ ) or Iron (Fe/H + )

Metals in low oxidation states (Sn 2+ , Fe 0 ) reduce the nitro group via successive single-electron transfer (SET) and protonation steps (Nitro Nitroso Hydroxylamine Amine)[4][5]. Critical Insight: The resulting ortho-aminobenzaldehyde is notoriously unstable. The nascent amine tends to undergo spontaneous intermolecular self-condensation with the adjacent aldehyde, generating polymeric imine linkages[6]. Therefore, SnCl 2​ reductions are rarely used to isolate the free amine; instead, they are utilized in tandem reduction-heterocyclization sequences to form anthranils or quinolines in situ[7][8].

C. Global Reduction: Catalytic Hydrogenation (Pd/C + H 2​ )

Palladium-catalyzed hydrogenation lacks inherent chemoselectivity for this substrate. It will readily reduce the nitro group to an amine and can subsequently reduce the aldehyde. More problematically, Pd/C under H 2​ atmosphere frequently induces hydrodehalogenation of the 2-chloroethoxy group, leading to complex, inseparable product mixtures.

Comparative Performance Data

The following table synthesizes expected experimental outcomes based on established reactivity profiles for ortho-nitrobenzaldehyde derivatives[2][6][7].

Reducing AgentTarget Functional GroupTypical YieldReaction TimeChemoselectivityPrimary Byproducts / Risks
NaBH 4​ / MeOH Aldehyde Alcohol85 - 95%0.5 - 1 hExcellentTrace acetal formation (if unquenched).
SnCl 2​ ·2H 2​ O Nitro Amine70 - 85%2 - 4 hGoodPolymerization of the product[6].
Fe / NH 4​ Cl Nitro Amine80 - 90%2 - 6 hGoodSelf-condensation; iron oxide emulsions.
H 2​ , Pd/C Global Reduction< 40%12 - 24 hPoorDehalogenated variants, mixed amines/alcohols.

*Yields for nitro reduction assume immediate in situ trapping (e.g., reductive amination or heterocyclization). Isolation of the free 2-aminobenzaldehyde significantly degrades yield.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps (temperature control, quenching mechanisms) is explicitly defined to ensure reproducible scale-up.

Workflow cluster_A Protocol A: NaBH4 (Aldehyde) cluster_B Protocol B: SnCl2 (Nitro) Substrate Substrate in Solvent CoolA Cool to 0 °C (Control Exotherm) Substrate->CoolA HeatB Heat to 70 °C (Activate SET) Substrate->HeatB AddA Add NaBH4 portionwise CoolA->AddA QuenchA Quench: 1M HCl (Break Borate Complex) AddA->QuenchA Extract Liquid-Liquid Extraction & in situ trapping QuenchA->Extract AddB Add SnCl2·2H2O (3-5 equiv) HeatB->AddB QuenchB Quench: NaHCO3 (Precipitate Tin Salts) AddB->QuenchB QuenchB->Extract

Figure 2: Parallel experimental workflows for chemoselective reduction.
Protocol A: Chemoselective Reduction of Aldehyde (NaBH 4​ )

Objective: Isolate 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzyl alcohol.

  • Preparation: Dissolve 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (1.0 eq, 10 mmol) in anhydrous Methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: NaBH 4​ reacts exothermically with protic solvents. Cooling minimizes the competitive decomposition of the hydride and prevents thermal degradation of the substrate.

  • Reduction: Slowly add Sodium Borohydride (1.2 eq, 12 mmol) portionwise over 15 minutes[2]. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC (EtOAc:Hexane 1:1) until the starting material is consumed.

  • Quenching (Critical Step): Cool the mixture back to 0 °C and carefully add 1M HCl dropwise until pH ~3. Rationale: Acidic quenching is mandatory to destroy unreacted NaBH 4​ and hydrolyze the tetraalkoxyborate intermediate. Failing to do so results in intractable emulsions during extraction.

  • Workup: Evaporate the methanol under reduced pressure. Partition the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to afford the benzyl alcohol.

Protocol B: Chemoselective Reduction of Nitro Group (SnCl 2​ )

Objective: Generate 2-amino-4-(2-chloroethoxy)-5-methoxybenzaldehyde for immediate downstream cyclization.

  • Preparation: Dissolve the substrate (1.0 eq, 10 mmol) in a 1:1 mixture of Ethyl Acetate and Methanol (40 mL).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O, 4.0 eq, 40 mmol) in one portion. Heat the mixture to 70 °C under a nitrogen atmosphere for 2-3 hours[7].

  • Quenching & Precipitation: Cool to room temperature and pour the mixture into a beaker containing ice water. Carefully neutralize the mixture by adding saturated aqueous NaHCO 3​ until pH 7-8 is reached. Rationale: Neutralization converts soluble tin species into insoluble tin oxides/hydroxides, preventing them from contaminating the organic phase.

  • Filtration: Filter the resulting thick white suspension through a pad of Celite, washing the cake thoroughly with Ethyl Acetate.

  • Workup & Immediate Use: Separate the organic layer from the filtrate, wash with brine, and dry over Na 2​ SO 4​ . Do not attempt to store the concentrated oil. The resulting 2-aminobenzaldehyde must be immediately subjected to the next synthetic step (e.g., addition of an active methylene compound for quinoline synthesis) to prevent polymerization[6][8].

References

  • Bahadur, V., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill." RSC Mechanochemistry, Royal Society of Chemistry, 2025. Available at: [Link]

  • Desafio Online. "Solid-Liquid Phase Transfer Catalyzed Selective Reduction of Bifunctional Moieties." ufms.br, 2021. Available at: [Link]

  • Chemical Reviews. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." ACS Publications, 2018. Available at: [Link]

  • ResearchGate. "Chemoselective Reductive Heterocyclization by Controlling the Binomial Architecture of Metal Particles and Acid–Base Properties of the Support." Available at: [Link]

  • Deep Science Publishing. "Chapter 8: Applications of anthranils in the synthesis of nitrogen heterocycles." Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: Validating Experimental NMR Data Against Theoretical Models for CAS 348618-75-7

Executive Summary For researchers synthesizing complex pharmaceutical intermediates like CAS 348618-75-7 (4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde) [], unambiguous structural elucidation is a critical bottleneck....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing complex pharmaceutical intermediates like CAS 348618-75-7 (4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde) [], unambiguous structural elucidation is a critical bottleneck. This highly functionalized aromatic ring features multiple competing electron-withdrawing (-NO2, -CHO) and electron-donating (-OCH3, -OR) groups, making the assignment of its para-oriented aromatic protons (H3 and H6) non-trivial.

As an Application Scientist, I present this guide to objectively compare two leading theoretical frameworks used to validate experimental Nuclear Magnetic Resonance (NMR) data: Database-Driven Machine Learning (ML) versus Ab Initio Quantum Mechanical (QM) Modeling . By understanding the causality behind these algorithms and implementing self-validating experimental protocols, researchers can confidently bridge the gap between theoretical prediction and empirical reality.

NMR_Validation Start CAS 348618-75-7 Structural Validation Exp Experimental Acquisition (1D/2D NMR) Start->Exp ML Empirical Prediction (HOSE/MPNN) Start->ML QM Quantum Mechanical (DFT-GIAO) Start->QM Exp_Data Empirical Shifts & Couplings Exp->Exp_Data ML_Data Database-Driven Predicted Shifts ML->ML_Data QM_Data Ab Initio Shielding Tensors QM->QM_Data Compare Statistical Comparison (MAE, CP3) Exp_Data->Compare ML_Data->Compare QM_Data->Compare Valid Unambiguous Assignment Compare->Valid

Figure 1: Parallel workflow for empirical vs. quantum mechanical NMR validation.

The Theoretical Landscape: ML vs. Ab Initio Models

To validate the structure of CAS 348618-75-7, we evaluate two fundamentally different software paradigms:

Alternative A: Machine Learning & Empirical Additivity (e.g., Mnova NMRPredict)

Systems like utilize an Ensemble NMR Prediction approach[2]. They combine Hierarchical Orthogonal Space Environment (HOSE) codes with Message Passing Neural Networks (MPNNs).

  • The Causality: These models do not calculate physics; they recognize patterns. They search vast databases of assigned spectra to find chemical microenvironments matching your input structure.

  • Performance: Highly rapid (milliseconds) and excellent for standard functional groups. However, for highly polarized, sterically hindered systems like the tetrasubstituted ring of CAS 348618-75-7, prediction accuracy can degrade due to a lack of exact database analogs.

Alternative B: Quantum Mechanical DFT-GIAO (e.g., Gaussian 16)

Software like Gaussian 16 computes NMR shielding tensors from first principles using the [3].

  • The Causality: GIAO incorporates the effect of the external magnetic field directly into the atomic basis functions[4]. By solving the Schrödinger equation for the optimized 3D conformer, it calculates the exact diamagnetic anisotropy and electron correlation of the molecule[5].

  • Performance: Computationally expensive (hours to days), but it acts as the "gold standard" because it is entirely independent of empirical databases. It will accurately model the specific spatial interaction between the 2-chloroethoxy chain and the adjacent nitro group.

Self-Validating Methodologies

To ensure scientific integrity, both the experimental acquisition and the computational modeling must operate as self-validating systems.

Protocol 1: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of CAS 348618-75-7[] in 600 µL of CDCl₃ (100.0 atom % D, containing 0.03% v/v TMS).

  • Instrument Tuning: Lock onto the deuterium frequency and execute automated 3D gradient shimming. Causality: A perfectly homogeneous B₀ field is required to resolve the fine J-coupling of the 2-chloroethoxy aliphatic multiplet.

  • 1D ¹H Acquisition: Run a standard proton sequence (zg30) with a 2.0s relaxation delay (D1). Causality: The extended D1 ensures complete longitudinal relaxation (T1) of the aldehyde proton, preventing integration truncation.

  • 2D HMBC Validation (Internal Check): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Self-Validation: The aldehyde proton (~10.4 ppm) will show a strong ³J cross-peak to the C6 carbon, but not to the C3 carbon. This unambiguously differentiates the H3 and H6 aromatic protons, serving as the ground truth against which the theoretical models will be judged.

Protocol 2: DFT-GIAO Computational Workflow
  • Conformational Search: Generate 3D conformers using the MMFF94 force field. Causality: The flexible 2-chloroethoxy chain undergoes rapid rotameric averaging in solution. We must identify the lowest-energy conformer to accurately model the time-averaged NMR spectrum.

  • Geometry Optimization: Optimize the structure in Gaussian 16 using the B3LYP/6-31G(d) level of theory.

  • Frequency Validation (Internal Check): Append the Freq keyword to the route section. Self-Validation: The software calculates vibrational frequencies. If any imaginary frequencies are detected, the geometry is a transition state, and the protocol automatically aborts. Zero imaginary frequencies confirm a true local minimum.

  • GIAO Tensor Calculation: Submit the validated geometry using NMR=GIAO at the mPW1PW91/6-311+G(2d,p) level with a Chloroform SCRF solvent model[6]. Causality: While B3LYP is sufficient for geometry, the mPW1PW91 functional paired with a diffuse basis set better accounts for the long-range electron correlation required for highly polarized nitro-aromatic rings.

  • Linear Scaling: Convert the raw isotropic shielding tensors (σ) to chemical shifts (δ) using empirical scaling factors: δ = (Intercept - σ) / Slope.

QM_Protocol Conf 1. Conformational Search (MMFF94) Opt 2. Geometry Opt (B3LYP/6-31G*) Conf->Opt Lowest E Conformers Freq 3. Freq Check (No Imaginary) Opt->Freq Local Minima GIAO 4. GIAO NMR (mPW1PW91/6-311+G**) Freq->GIAO Validated Geometry Scale 5. Linear Scaling GIAO->Scale Isotropic Tensors

Figure 2: Self-validating DFT-GIAO computational logic tree for NMR tensors.

Comparative Data Analysis

The following table summarizes the quantitative performance of the two theoretical models against the experimental ¹H NMR data for CAS 348618-75-7.

Table 1: ¹H NMR Chemical Shift Comparison (ppm in CDCl₃)

Proton EnvironmentExperimental (Empirical Truth)ML Prediction (Mnova Ensemble)QM Prediction (DFT-GIAO)Absolute Error (ML)Absolute Error (QM)
Aldehyde (-CHO) 10.4210.3110.450.110.03
Ar-H3 (ortho to NO₂, OR)7.657.787.620.130.03
Ar-H6 (ortho to CHO, OMe)7.457.397.480.060.03
-OCH₂- (ethoxy)4.384.294.410.090.03
-OCH₃ (methoxy)3.983.954.010.03 0.03
-CH₂Cl (ethoxy)3.853.883.820.03 0.03
Mean Absolute Error (MAE) ------0.075 ppm0.030 ppm

Data Insight: While the ML model performs adequately, it struggles slightly with the highly deshielded Ar-H3 proton, likely due to the complex anisotropic cone of the adjacent nitro group. The QM DFT-GIAO model, by calculating the exact electron density, cuts the Mean Absolute Error (MAE) by more than half, providing a near-perfect match to the experimental spectrum.

Performance Decision Matrix

Choosing the right theoretical model depends on the specific phase of your drug development pipeline.

Table 2: Alternative Performance Matrix

ParameterEmpirical ML (e.g., Mnova NMRPredict)Ab Initio QM (e.g., Gaussian 16 GIAO)
Underlying Mechanism Database pattern matching (HOSE/MPNN)First-principles quantum mechanics
Turnaround Time < 1 Second4 to 24 Hours (Hardware dependent)
Accuracy (Proton MAE) ~0.08 to 0.15 ppm~0.03 to 0.05 ppm (Post-scaling)
Hardware Requirements Standard Desktop PCHigh-Performance Computing (HPC) Cluster
Best Used For High-throughput screening, routine QA/QCResolving ambiguous stereocenters, novel scaffolds

References

  • Mestrelab Research. "Mnova NMRPredict: Accurate Prediction." Mestrelab Software. Available at:[Link]

  • Gaussian, Inc. "NMR – Gaussian.com." Gaussian 16 Official Documentation. Available at:[Link]

  • Ditchfield, R. (1974). "Self-consistent perturbation theory of diamagnetism: I. A gauge-invariant LCAO method for NMR chemical shifts." Molecular Physics, 27(4), 789-807. Available at:[Link]

Sources

Comparative

A Comparative Guide to Quinazoline Synthesis: Evaluating Nitrobenzaldehyde Isomer Precursors

For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of this privileged heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of this privileged heterocycle is therefore of paramount importance. A common and economically viable approach involves the use of nitrobenzaldehydes as starting materials. However, the seemingly subtle difference in the position of the nitro group—ortho, meta, or para—on the benzaldehyde ring has profound implications for reaction outcomes and product yields.

This guide provides an in-depth comparison of the efficacy of ortho-, meta-, and para-nitrobenzaldehyde as precursors for quinazoline synthesis. By synthesizing data from the scientific literature, we will explore the chemical rationale behind the observed differences in reactivity and yield, offering field-proven insights to guide your experimental design.

The Critical Role of Isomer Selection in Quinazoline Synthesis

The synthesis of the quinazoline ring system from a nitrobenzaldehyde precursor typically relies on a reductive cyclization strategy. This process involves the in-situ reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent aldehyde, or an intermolecular reaction with another component, to form the heterocyclic ring. The spatial relationship between the nitro (and subsequently, the amino) group and the aldehyde group is therefore the single most critical factor determining the feasibility of the reaction.

Ortho-Nitrobenzaldehyde: The Precursor of Choice

The use of ortho-nitrobenzaldehyde is a well-established and effective method for quinazoline synthesis. In what is often referred to as the Riedel method, o-nitrobenzaldehyde reacts with a nitrogen source, such as formamide, in the presence of a reducing agent to produce quinazolines in good yields[1]. The success of this precursor lies in the proximity of the nitro and aldehyde groups. Once the nitro group is reduced to an amine, it is perfectly positioned for an intramolecular cyclization to form the quinazoline ring.

Various modifications of this approach exist, often employing metal-catalyzed reductions. For instance, a cascade reductive cyclization of intermediates derived from 2-nitrobenzaldehyde can produce diamino quinazolines in yields ranging from 78–95%[1]. Another example demonstrates the synthesis of a 3-phenyl-1,2,3,4-tetrahydroquinazoline derivative from 2-nitrobenzaldehyde, which proceeds with an 80% yield in the final cyclization step[2].

Para-Nitrobenzaldehyde: A Challenging Substrate

In stark contrast to its ortho-isomer, para-nitrobenzaldehyde is a poor precursor for quinazoline synthesis. Scientific literature indicates that 4-nitrobenzaldehyde exhibits low reactivity and selectivity in reactions aimed at forming the quinazoline ring[1]. The fundamental reason for this is the spatial separation of the nitro and aldehyde groups. Following the reduction of the nitro group to an amine, the resulting amino group is on the opposite side of the benzene ring from the aldehyde. This makes an intramolecular cyclization to form the fused pyrimidine ring of the quinazoline system sterically impossible. While intermolecular reactions could theoretically lead to quinazoline-like structures, these are generally inefficient and not the preferred synthetic route.

Meta-Nitrobenzaldehyde: The Unreported Precursor

A comprehensive review of the scientific literature reveals a notable absence of methods for the direct synthesis of quinazolines using meta-nitrobenzaldehyde as a precursor. While m-nitrobenzaldehyde is a common reagent in organic synthesis, its application does not extend to the direct formation of the quinazoline core[3]. The reason for this is the same as for the para-isomer: the lack of proximity between the nitro (and resulting amino) group and the aldehyde group prevents the crucial intramolecular cyclization step. While one patent mentions m-nitrobenzaldehyde as a starting material for a multi-step synthesis of a substituted quinazolin-4-one, it does not involve a direct cyclization to form the core quinazoline structure[4].

Comparative Summary of Nitrobenzaldehyde Precursors

PrecursorReactivity in Quinazoline SynthesisReported YieldsKey Considerations
Ortho-Nitrobenzaldehyde HighGood to Excellent (e.g., 78-95% for specific derivatives)[1]The ideal precursor due to the proximity of the functional groups, allowing for efficient intramolecular cyclization.
Meta-Nitrobenzaldehyde Not Reported in LiteratureN/AUnsuitable for direct quinazoline synthesis via reductive cyclization due to the unfavorable positioning of the functional groups.
Para-Nitrobenzaldehyde Low Reactivity and Selectivity[1]Not typically reported due to inefficiencySterically impossible for the required intramolecular cyclization to occur.

Mechanistic Insights: The Imperative of the Ortho-Relationship

The significant difference in the utility of the nitrobenzaldehyde isomers can be explained by the mechanism of the reductive cyclization reaction. The key steps are outlined below:

Quinazoline_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product o-Nitrobenzaldehyde o-Nitrobenzaldehyde Reduction Reduction of Nitro Group o-Nitrobenzaldehyde->Reduction Reducing Agent (e.g., Zn/AcOH) Nitrogen_Source Nitrogen Source (e.g., Formamide) Condensation Condensation & Intramolecular Cyclization Nitrogen_Source->Condensation o-Aminobenzaldehyde In-situ Generation of o-Aminobenzaldehyde Reduction->o-Aminobenzaldehyde o-Aminobenzaldehyde->Condensation Quinazoline Quinazoline Condensation->Quinazoline

Caption: Generalized workflow for quinazoline synthesis from o-nitrobenzaldehyde.

As the diagram illustrates, the initial and most critical step is the reduction of the nitro group of o-nitrobenzaldehyde to an amino group. This generates an o-aminobenzaldehyde intermediate in situ. This intermediate possesses an amino group and an aldehyde group in a 1,2-relationship on the benzene ring, which is the required conformation for the subsequent intramolecular cyclization to form the quinazoline ring. For the meta and para isomers, the reduction would lead to m-aminobenzaldehyde and p-aminobenzaldehyde, respectively. In these isomers, the amino and aldehyde groups are too far apart for the intramolecular ring closure to be feasible.

Experimental Protocol: Synthesis of Quinazoline from Ortho-Nitrobenzaldehyde (Riedel Method)

The following protocol is a representative example of quinazoline synthesis using the Riedel method.

Materials:

  • Ortho-nitrobenzaldehyde

  • Formamide

  • Zinc dust

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Purification equipment (filtration apparatus, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of ethanol.

  • Addition of Reagents: To this solution, add an excess of formamide (e.g., 5-10 equivalents).

  • Reduction: While stirring the mixture, slowly add zinc dust (2-3 equivalents) in portions.

  • Acidification: Carefully add glacial acetic acid dropwise to the stirring mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any remaining zinc dust.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a suitable base (e.g., sodium carbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinazoline.

Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and purification methods should be optimized for the desired quinazoline derivative.

Conclusion

The choice of nitrobenzaldehyde isomer as a precursor is a critical determinant for the successful synthesis of quinazolines. The available evidence overwhelmingly supports the use of ortho-nitrobenzaldehyde as the only viable starting material among the three isomers for direct reductive cyclization methods. Its unique substitution pattern allows for the necessary intramolecular cyclization following the in-situ reduction of the nitro group. In contrast, para-nitrobenzaldehyde demonstrates low reactivity, and there is a lack of reported methods for the use of meta-nitrobenzaldehyde in this context.

For researchers in drug development and medicinal chemistry, this understanding is crucial for designing efficient and high-yielding synthetic routes to novel quinazoline-based compounds. By selecting the appropriate precursor, chemists can avoid unviable reaction pathways and streamline the synthesis of these important therapeutic scaffolds.

References

Sources

Validation

Unveiling Trace Impurities in Pharmaceutical Compounds: A Comparative Guide to LC-MS Analytical Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the meticulous identification and quantification of impurities are paramount to ensuring t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Even minute quantities of unintended chemical entities can have significant biological consequences. This guide, designed for researchers and drug development professionals, provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based analytical methods for the detection of trace impurities, with a focus on the principles that guide the development of a robust and reliable analytical strategy.

While a specific analysis for CAS 348618-75-7 was the initial focus, the absence of publicly available information for this specific compound necessitates a broader, yet more fundamental, discussion on the principles and methodologies applicable to any small molecule pharmaceutical compound. This guide will, therefore, lay out a comprehensive framework for developing and validating a highly sensitive and specific LC-MS method for trace impurity analysis.

The Criticality of Impurity Profiling

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances and products.[1][2][3][4][5][6][7][8][9] These impurities can originate from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Understanding the impurity profile is a critical component of the drug development lifecycle.[3]

The Power of LC-MS in Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the analysis of trace-level impurities in the pharmaceutical industry.[10][11] This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This combination allows for the detection and quantification of impurities at levels far below those achievable with conventional techniques like HPLC with UV detection.[11]

Key Advantages of LC-MS for Impurity Analysis:

  • High Sensitivity: Capable of detecting impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[11]

  • High Selectivity: The ability to differentiate impurities from the API and other components in the sample matrix, even if they co-elute chromatographically.[10]

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of impurities, aiding in their identification.

  • Versatility: A wide range of ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and mass analyzers (e.g., Triple Quadrupole, Time-of-Flight) are available to suit different types of analytes.[10]

Designing a Robust LC-MS Method for Impurity Profiling: A Step-by-Step Approach

The development of a reliable LC-MS method for trace impurity analysis is a systematic process that requires careful consideration of several key parameters. The following workflow outlines the essential steps:

Caption: A typical workflow for developing and validating an LC-MS method for impurity analysis.

Phase 1: Foundational Knowledge and Strategy

The initial phase is dedicated to gathering comprehensive information about the target compound and its potential impurities.

1.1. Physicochemical Characterization of the API: A thorough understanding of the API's properties, such as its solubility, pKa, and UV absorbance characteristics, is crucial for selecting the appropriate chromatographic conditions.

1.2. Forced Degradation Studies: As outlined in ICH guideline Q1A, forced degradation (or stress testing) is a critical step in identifying potential degradation products. By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation pathways can be elucidated, and the resulting degradation products can be used to challenge the specificity of the analytical method.

1.3. Literature Review and In Silico Prediction: A comprehensive review of the scientific literature for similar compounds can provide valuable insights into likely impurities. Additionally, in silico tools can predict potential degradation products based on the chemical structure of the API.

Phase 2: Method Development and Optimization

This phase involves the systematic optimization of both the liquid chromatography and mass spectrometry parameters to achieve the desired sensitivity, selectivity, and resolution.

2.1. Liquid Chromatography Optimization:

  • Column Selection: The choice of the stationary phase is critical for achieving good separation. Reversed-phase columns (e.g., C18, C8) are commonly used for small molecule pharmaceuticals. The particle size of the packing material will influence efficiency and backpressure.

  • Mobile Phase Selection: A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary to separate impurities with a wide range of polarities.

2.2. Mass Spectrometry Optimization:

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar and semi-polar pharmaceutical compounds. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar molecules.

  • Parameter Tuning: Key MS parameters, such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate, must be optimized to maximize the signal intensity of the target analytes.

  • Detection Mode:

    • Full Scan: Acquires data over a wide mass range, useful for identifying unknown impurities.

    • Selected Ion Monitoring (SIM): Monitors only a few specific m/z values, providing higher sensitivity for known impurities.

    • Multiple Reaction Monitoring (MRM): Used with tandem mass spectrometry (MS/MS), this highly selective and sensitive technique monitors a specific precursor-to-product ion transition for each analyte.[11]

Phase 3: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][6][7][8][9] The key validation parameters for an impurity method are summarized in the table below.

Validation ParameterObjective
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of LC-MS Methodologies

The choice of the specific LC-MS methodology will depend on the specific requirements of the analysis. The following table provides a comparison of common approaches.

MethodologyPrincipleAdvantagesDisadvantages
LC-Single Quadrupole MS A single mass analyzer is used to detect ions based on their mass-to-charge ratio.Relatively simple and cost-effective. Good for known impurities with established m/z values (using SIM).Lower selectivity compared to tandem MS. Limited structural information for unknown impurities.
LC-Tandem MS (Triple Quadrupole) Two mass analyzers are used in series. The first selects a precursor ion, which is then fragmented, and the second analyzes the resulting product ions.High selectivity and sensitivity (using MRM).[11] Excellent for quantification of known trace impurities.More complex instrumentation and method development. May not be ideal for identifying unknown impurities.
High-Resolution MS (HRMS) (e.g., TOF, Orbitrap) Provides highly accurate mass measurements, allowing for the determination of elemental composition.Excellent for the identification of unknown impurities. High specificity due to accurate mass measurement.Higher instrument cost. Data files can be large and complex to process.
Two-Dimensional LC (2D-LC)-MS Two different chromatographic separations are coupled together, providing significantly enhanced resolving power.Unsurpassed separation capability for complex samples with many co-eluting components.Increased analysis time and complexity. Requires specialized instrumentation and expertise.

Conclusion

The development of a robust and reliable LC-MS method for the detection of trace impurities is a critical and multifaceted process in pharmaceutical development. A thorough understanding of the API, a systematic approach to method development and optimization, and rigorous validation in accordance with regulatory guidelines are essential for ensuring the quality, safety, and efficacy of the final drug product. While the specific details of the analytical method will vary depending on the compound , the principles and workflow outlined in this guide provide a comprehensive framework for success. The continued evolution of LC-MS technology, including advancements in high-resolution mass spectrometry and multi-dimensional chromatography, will undoubtedly further enhance our ability to detect and characterize trace-level impurities with ever-increasing confidence.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 November. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. 2024 March. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Accessed 2024 Mar 14]. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024 June 25. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. 2024 March 6. Available from: [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. 2016 June 16. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Accessed 2024 Mar 14]. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 1996 November. Available from: [Link]

  • Verification and Validation. ICH Q2(R1) Analytical Procedures Guide. [Accessed 2024 Mar 14]. Available from: [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. 2016 August 24. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021 September 17. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Accessed 2024 Mar 14]. Available from: [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. [Accessed 2024 Mar 14]. Available from: [Link]

  • Shimadzu. Quantitative Analysis of Trace Impurities in Drugs (LC/MS). [Accessed 2024 Mar 14]. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde proper disposal procedures

As a Senior Application Scientist overseeing chemical lifecycle management, I recognize that the operational handling of complex synthetic intermediates requires more than just a cursory glance at a Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical lifecycle management, I recognize that the operational handling of complex synthetic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and researchers, managing the disposal of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS: 348618-75-7) demands a mechanistic understanding of the molecule's reactivity.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific halogenated nitroaromatic compound, ensuring absolute regulatory compliance and laboratory safety.

Physicochemical Profile & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the structural causality behind the chemical's hazards. 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde contains three highly reactive functional groups:

  • Nitro Group (-NO₂): Imparts thermal instability. Under high heat or in the presence of strong reducing agents, nitroaromatics can undergo rapid, exothermic decomposition [1].

  • Chloroethoxy Group (-O-CH₂-CH₂-Cl): The presence of a covalently bound halogen dictates that this compound must be classified as a halogenated organic waste. Improper incineration of halogens leads to the release of highly toxic hydrochloric acid (HCl) gas and potential dioxin formation [2].

  • Aldehyde Group (-CHO): Susceptible to auto-oxidation, meaning the compound can degrade over time if exposed to air, potentially forming reactive peroxides or corresponding carboxylic acids.

Table 1: Quantitative Chemical & Hazard Profile
ParameterData / SpecificationOperational Implication
CAS Number 348618-75-7Essential for accurate EHS waste manifesting.
Molecular Formula C₁₀H₁₀ClNO₅High oxygen and halogen content dictates high-temp incineration.
Molecular Weight 259.64 g/mol Used to calculate molar equivalents during spill neutralization.
Boiling Point ~452.1 °C (at 760 mmHg)Low volatility at room temp, but dust inhalation is a primary risk.
EPA Waste Classification Characteristic HazardousCannot be disposed of in standard municipal or non-halogenated streams.

Operational Safety & Engineering Controls

Every protocol must be a self-validating system. Before initiating any disposal procedures, the following engineering controls and Personal Protective Equipment (PPE) must be verified.

Table 2: Required PPE & Causality Matrix
Protection TypeSpecificationMechanistic Causality
Hand Protection Double-layered Nitrile (≥0.11mm)Halogenated organics can permeate standard latex. Double gloving ensures a fail-safe barrier against dermal absorption.
Eye Protection ANSI Z87.1 Tight-fitting GogglesAldehyde and nitro groups are severe ocular irritants. Safety glasses are insufficient against aerosolized dust.
Respiratory NIOSH N95 or P100 Particulate MaskRequired if handling outside a fume hood to prevent inhalation of highly reactive nitroaromatic dust.
Engineering Class II Biological Safety Cabinet / Fume HoodEnsures negative pressure containment of any volatile oxidative byproducts.

Step-by-Step Disposal Methodology

The standard and required practice for the disposal of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is through a licensed professional waste management service via high-temperature incineration [3]. Do not attempt to neutralize or dehalogenate this chemical in the laboratory.

Step 1: Waste Characterization & Segregation

  • Action: Isolate the compound exclusively into a designated "Halogenated Organic Solid Waste" stream.

  • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and risks catastrophic reactions (e.g., mixing with ketones/bases can cause exothermic polymerization).

  • Validation Checkpoint: Visually verify that the receiving waste container contains NO strong acids, bases, or reducing agents before addition.

Step 2: Primary Containment

  • Action: Transfer the chemical waste into a High-Density Polyethylene (HDPE) container.

  • Causality: HDPE is chemically inert to halogenated aromatics, whereas standard plastics (like polystyrene) will degrade and breach containment.

  • Validation Checkpoint: Inspect the container for micro-fissures and ensure the cap features a vented seal to prevent pressure build-up from potential off-gassing.

Step 3: Labeling and EPA Documentation

  • Action: Label the container with the full chemical name (no abbreviations), the accumulation start date, and the hazard warnings: "Toxic, Halogenated Organic, Irritant."

  • Causality: U.S. EPA guidelines (40 CFR Parts 261.3) mandate strict chain-of-custody documentation for characteristic hazardous waste to prevent illegal landfilling [4].

Step 4: Temporary Storage Parameters

  • Action: Store the sealed container in a dark, temperature-controlled environment (15-25°C) within a secondary containment tray.

  • Validation Checkpoint: Ensure the secondary containment tray has sufficient volume to hold 110% of the primary container's capacity.

WasteWorkflow A 1. Waste Generation 4-(2-Chloroethoxy)-5-methoxy- 2-nitrobenzaldehyde B 2. Segregation Strictly Halogenated Organic Waste A->B Identify Halogens C 3. Containment HDPE Vented Carboy & Secondary Tray B->C Isolate from Aqueous D 4. EHS Transfer Chain of Custody Documentation C->D Label & Store E 5. Final Disposal High-Temp Incineration (>1000°C) D->E EPA Compliant Transport

Fig 1: Step-by-step segregation and disposal workflow for halogenated nitroaromatic waste.

The Mechanistic Fate of Halogenated Nitroaromatics

Why is high-temperature incineration the only acceptable disposal method? When 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is processed by a licensed facility, it undergoes a specific thermal degradation pathway.

Burning halogens at low temperatures creates highly toxic dioxins. Therefore, the waste is subjected to temperatures exceeding 1,000°C for a minimum of 2 seconds. This thermal cleavage destroys the aromatic ring. The resulting flue gases (containing HCl from the chloroethoxy group and NOx from the nitro group) are then passed through alkaline wet scrubbers and catalytic reduction systems to yield safe, neutral salts and nitrogen gas [5].

IncinerationMech Mol Halogenated Nitroaromatic Heat Thermal Cleavage (>1000°C) Mol->Heat Cl Chlorine Radicals (Cl*) Heat->Cl Dehalogenation NOx Nitrogen Oxides (NOx) Heat->NOx Nitro Oxidation Scrub Alkaline Scrubber (NaOH / Ca(OH)2) Cl->Scrub Cat Catalytic Reduction (SCR) NOx->Cat SafeCl Safe Salts (NaCl / CaCl2) Scrub->SafeCl SafeN Nitrogen Gas (N2) Cat->SafeN

Fig 2: Thermal degradation pathway and required flue gas scrubbing for halogenated nitroaromatics.

Emergency Spill Response Protocol

In the event of a localized spill during the disposal preparation phase, execute the following self-validating recovery protocol:

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood ventilation. Do not allow the dust to become airborne.

  • Inert Absorption: Cover the spilled solid with a damp, chemically inert absorbent (e.g., diatomaceous earth or vermiculite). Causality: Dampening the solid prevents aerosolization of the highly irritating nitroaromatic dust.

  • Mechanical Recovery: Using non-sparking tools (plastic or anti-static scoops), carefully sweep the absorbed mixture.

  • Containment: Place the recovered material into a dedicated hazardous waste bag, seal it, and place it directly into the Halogenated Waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent followed by a water rinse to neutralize any residual trace organics.

References

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Leachate and Subtitle C Regulations (40 CFR 261.3)." EPA NEPIS, 1980/Updated 2024. Available at:[Link]

  • NextSDS. "4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information & Compliance." NextSDS Database, 2026. Available at: [Link]

Handling

A Comprehensive Guide to the Safe Handling of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essentia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde, a compound that, due to its structural motifs—a substituted nitrobenzaldehyde—requires meticulous handling protocols. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to mitigate risks, ensure a secure laboratory environment, and maintain the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Approach

Substituted nitrobenzaldehydes are a class of compounds that often exhibit a range of hazardous properties. Based on analogous compounds, 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is anticipated to present the following hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation to the skin and eyes[2][3].

  • Acute Toxicity: Inhalation, ingestion, or skin absorption may be harmful[3].

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Aquatic Toxicity: Many aromatic nitro compounds are harmful to aquatic life with long-lasting effects[4].

A thorough risk assessment is the cornerstone of laboratory safety. Before handling this compound, evaluate the specific procedures to be undertaken, the quantities involved, and the potential for exposure. This will inform the selection of appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing[4][5].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling aromatic nitro compounds. Inspect gloves for any signs of degradation or perforation before use. Follow proper glove removal techniques to avoid skin contamination[6].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully fastened to protect against skin contact.
Respiratory Protection NIOSH-approved RespiratorA particulate respirator (e.g., N95) or a higher level of respiratory protection may be necessary if there is a risk of generating dust or aerosols, especially in the absence of adequate engineering controls[7][8].
Operational Plan for Safe Handling: A Step-by-Step Protocol

Adherence to a well-defined operational plan is crucial for minimizing the risk of exposure and ensuring a safe working environment.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure[6].

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[6][9].

3.2. Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.

  • In Solution: When working with the compound in solution, handle it with the same level of precaution as the solid form. Avoid splashes and the generation of aerosols.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if the spill is large or if dust is generated.

  • Containment: For a solid spill, carefully cover it with an inert absorbent material like sand or vermiculite to prevent further dispersal[6].

  • Collection: Carefully scoop the contained material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Plan: Environmental Responsibility

The disposal of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde and any contaminated materials must be handled in accordance with institutional, local, and national regulations.

  • Waste Collection: Collect all waste, including excess reagent, contaminated consumables (e.g., gloves, filter paper), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container[10].

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor[2][10][11]. Do not dispose of this chemical down the drain or in the regular trash[4][10].

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Risk Assessment & Don PPE Weigh 2. Weighing & Transferring Prep->Weigh Proceed with caution Dissolve 3. Dissolution & Reaction Weigh->Dissolve Decon 4. Decontaminate Work Area Dissolve->Decon Reaction complete Waste 5. Segregate & Label Waste Decon->Waste Dispose 6. EHS Disposal Waste->Dispose

Caption: Workflow for the safe handling of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde.

References

  • 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • 4-chloro-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Personal Protective Equipment. OPCW. [Link]

  • Selection of Personal Protective Equipment | SHIGEMATSU WORKS CO., LTD. SHIGEMATSU WORKS CO., LTD. [Link]

  • DOC-136_24_Selection of Personal Protective Equipment - EIGA. EIGA. [Link]

  • SDS - Safety Data Sheet - AIST. AIST. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
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4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
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